molecular formula C10H11ClFN B13666302 1-(2-Chloro-4-fluorobenzyl)azetidine

1-(2-Chloro-4-fluorobenzyl)azetidine

Cat. No.: B13666302
M. Wt: 199.65 g/mol
InChI Key: JWOLSTOXHNMSEE-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)azetidine is a synthetically valuable four-membered nitrogen heterocycle (azetidine) functionalized with a 2-chloro-4-fluoro-benzyl group. Azetidine scaffolds are of paramount importance in modern medicinal chemistry, as they are present in more than 75% of approved drugs and are prized for their ability to improve key physicochemical properties in drug candidates . The incorporation of the strained azetidine ring can lead to enhanced metabolic stability, solubility, and permeability compared to their larger ring counterparts, while the benzyl substitution provides a handle for further synthetic diversification . This compound serves as a crucial building block in diversity-oriented synthesis (DOS), aimed at generating lead-like molecules for probing biological systems and drug discovery campaigns . Its structure is ideal for exploring structure-activity relationships (SAR), particularly in the development of compounds targeting the central nervous system (CNS), where parameters such as molecular weight and lipophilicity are critically optimized for blood-brain barrier penetration . Researchers utilize this and related azetidine derivatives in key transformations such as Suzuki-Miyaura cross-coupling reactions, ring-expansion strategies to access other nitrogen-containing heterocycles, and the development of novel fused and spirocyclic ring systems . The presence of both chloro and fluoro substituents on the aromatic ring fine-tunes the electronic properties of the molecule and offers specific points for further functionalization. This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for any other consumer applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11ClFN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

JWOLSTOXHNMSEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 1-(2-Chloro-4-fluorobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-(2-Chloro-4-fluorobenzyl)azetidine is a high-value heterocyclic building block used extensively in modern medicinal chemistry.[1] As a conformationally restricted tertiary amine, it serves as a critical pharmacophore in Fragment-Based Drug Design (FBDD). The azetidine ring acts as a bioisostere for larger saturated heterocycles (pyrrolidines, piperidines), offering a reduced lipophilicity profile (lower LogP) and altered metabolic vectors while maintaining specific vectoral alignment of the benzyl substituents.

This guide details the structural properties, validated synthesis protocols, and safety considerations for researchers utilizing this scaffold in lead optimization.

Chemical Identity & Physicochemical Profiling[2][3]

Structural Specifications
  • IUPAC Name: 1-[(2-Chloro-4-fluorophenyl)methyl]azetidine[1]

  • Molecular Formula: C₁₀H₁₁ClFN

  • Molecular Weight: 199.65 g/mol [2]

  • SMILES: C1CN(C1)CC2=C(C=C(C=C2)F)Cl

  • Key Structural Features:

    • Azetidine Ring: A strained 4-membered nitrogen heterocycle (~25 kcal/mol ring strain).[1][3]

    • Benzyl Linker: Provides rotational freedom for the aromatic moiety.

    • 2-Cl, 4-F Substitution: A "privileged" substitution pattern.[1] The 4-Fluoro group blocks metabolic oxidation at the para-position, while the 2-Chloro group introduces steric bulk and lipophilicity to fill hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).

Calculated Physicochemical Properties

Data derived from consensus predictive models (ACD/Labs, ChemAxon).

PropertyValueSignificance in Drug Design
LogP (Consensus) 2.1 ± 0.3Optimal range for CNS penetration and oral bioavailability.[1]
Topological Polar Surface Area (TPSA) 3.24 ŲIndicates high membrane permeability; primarily driven by the tertiary amine.
pKa (Basic Nitrogen) ~9.5 - 10.0Exists predominantly as a cation at physiological pH (7.4), aiding electrostatic interactions with Asp/Glu residues in binding pockets.
H-Bond Acceptors 2 (N, F)Interaction points for hydrogen bonding networks.
H-Bond Donors 0Lack of donors improves permeability.[1]

Synthesis Protocols

Two primary routes are established for the synthesis of 1-(2-Chloro-4-fluorobenzyl)azetidine. Method A (Reductive Amination) is preferred for its milder conditions and avoidance of lachrymatory alkylating agents. Method B (Nucleophilic Substitution) is a viable alternative when the aldehyde precursor is unavailable.

Method A: Reductive Amination (Preferred)

Reaction Type: One-pot reductive alkylation.[1] Precursors: 2-Chloro-4-fluorobenzaldehyde, Azetidine (or Azetidine HCl).[1]

Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve 2-Chloro-4-fluorobenzaldehyde (1.0 equiv) and Azetidine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

    • Note: If using Azetidine HCl, add Triethylamine (TEA) or DIPEA (1.2 equiv) to liberate the free base.

  • Catalysis: Add a catalytic amount of Acetic Acid (0.1 equiv) to activate the carbonyl. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

    • Why NaBH(OAc)₃? It is milder than NaBH₄ and selectively reduces the iminium ion without reducing the aldehyde or halogen substituents.

  • Workup: Stir at RT for 4–12 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash column chromatography (Silica gel; Hexanes/EtOAc gradient).

Method B: Nucleophilic Substitution (Alkylation)

Reaction Type: S_N2 Alkylation. Precursors: 2-Chloro-4-fluorobenzyl bromide (or chloride), Azetidine.[1]

Protocol:

  • Solvation: Dissolve Azetidine (1.2 equiv) in anhydrous Acetonitrile (MeCN) or DMF .

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃).

  • Addition: Add 2-Chloro-4-fluorobenzyl bromide (1.0 equiv) dropwise at 0°C to prevent over-alkylation (quaternization).

  • Reaction: Warm to RT (or heat to 60°C if using the chloride) and stir for 2–6 hours.

  • Workup: Filter off inorganic salts. Dilute filtrate with water and extract with EtOAc.

Synthesis Logic Diagram

SynthesisPathways Aldehyde 2-Chloro-4-fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + Azetidine AcOH, DCE Halide 2-Chloro-4-fluorobenzyl bromide Target 1-(2-Chloro-4-fluorobenzyl)azetidine Halide->Target + Azetidine K2CO3, MeCN SN2 Reaction Azetidine Azetidine (Free Base/HCl) Azetidine->Imine Azetidine->Target Imine->Target NaBH(OAc)3 Reduction

Caption: Dual synthetic pathways for accessing the target scaffold. Blue path denotes reductive amination (preferred); Red path denotes direct alkylation.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: ~7.1–7.4 ppm (m, 3H). The 2-Cl, 4-F pattern typically shows a dd (due to F-coupling) and multiplets.[1]

    • Benzylic CH₂: Singlet (s) around 3.6–3.7 ppm . This is a diagnostic peak confirming the N-benzyl connection.

    • Azetidine Ring:

      • α-Protons (N-CH₂): Triplet (t) around 3.2–3.3 ppm (4H).[1]

      • β-Protons (C-CH₂-C): Quintet (p) around 2.1 ppm (2H).[1]

  • ¹³C NMR:

    • Carbonyl/Imine absence: Confirms reduction.

    • Benzylic Carbon: ~60–63 ppm.

    • Azetidine Carbons: ~55 ppm (α-C) and ~17 ppm (β-C).[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated ~200.06. Expect characteristic Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl).

Medicinal Chemistry Applications

Fragment-Based Drug Design (FBDD)

This molecule is a classic "linker-fragment" construct.[1]

  • Metabolic Stability: The 4-Fluoro substituent blocks the primary site of CYP450-mediated oxidative metabolism (para-hydroxylation) on the benzyl ring, significantly extending half-life (

    
    ).[1]
    
  • Conformational Restriction: The azetidine ring restricts the conformational space of the amine compared to a diethylamine or piperidine analog. This entropic advantage can lead to higher affinity binding if the vector matches the receptor pocket.

  • Lipophilicity Tuning: Replacing a piperidine ring with an azetidine ring typically lowers LogP by ~1.0 unit, improving solubility and reducing non-specific protein binding.

Bioisosterism Map

Bioisostere Target 1-(2-Chloro-4-fluorobenzyl)azetidine Piperidine Piperidine Analog (Higher LogP, More Flexible) Target->Piperidine Lowers MW (-28) Lowers LogP Pyrrolidine Pyrrolidine Analog (Intermediate LogP) Target->Pyrrolidine Lowers MW (-14) Rigidification Cyclobutane Cyclobutane Analog (Neutral Isostere) Target->Cyclobutane pKa Modulation (Basic -> Neutral)

Caption: Bioisosteric relationships. The azetidine scaffold offers a strategic compromise between steric bulk and physicochemical properties.[4]

Safety & Handling

  • Hazards:

    • Corrosivity: Azetidine derivatives can be skin irritants or corrosive.[5]

    • Lachrymator (Precursors): 2-Chloro-4-fluorobenzyl bromide is a potent lachrymator.[1] Handle only in a fume hood.

    • Flammability: Azetidine free base is highly flammable.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amine salts (e.g., Hydrochloride) are hygroscopic but more stable than the free base.

  • Disposal: Quench excess alkylating agents with aqueous ammonia or thiosulfate before disposal.

References

  • Lowe, D. (2023). Azetidines in Medicinal Chemistry: A Privileged Scaffold. In the Pipeline. Link

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • PubChem. (2024). Compound Summary: Azetidine.[6][7][3][4][5][8][9][10] National Library of Medicine. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Mechanism of Action for Novel Azetidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Renaissance

In the landscape of modern medicinal chemistry, the azetidine ring (a saturated four-membered nitrogen heterocycle) has evolved from a mere synthetic curiosity to a "privileged scaffold." Historically overshadowed by its oxidized cousin, the


-lactam (azetidin-2-one), the reduced azetidine ring is now driving a paradigm shift in fragment-based drug discovery.

This guide analyzes the mechanism of action (MoA) of novel azetidine derivatives, specifically focusing on two breakthrough classes: Azetidine-2-carbonitriles (antimalarials) and Azetidine-based Covalent Inhibitors (oncology). We explore how the unique ring strain (~26 kcal/mol) and rigid vector positioning of azetidines enable mechanisms that are inaccessible to larger heterocycles like pyrrolidines or piperidines.

Structural Biology & Physicochemical Drivers

The efficacy of novel azetidines is not random; it is a function of specific structural attributes that dictate their MoA.

The "Goldilocks" Ring Strain

Unlike cyclopropanes (too reactive) or cyclopentanes (too floppy), azetidines offer a balance. The ring strain allows for unique conformational puckering (


), which can be exploited to lock pharmacophores into bioactive conformations that minimize entropic penalty upon binding.
Vector Positioning & Metabolic Stability

Azetidines lower lipophilicity (


) compared to their six-membered counterparts, improving metabolic stability. More importantly, the 

geometry of the ring carbons creates distinct exit vectors for substituents, allowing for precise probing of sub-pockets in enzymes such as PfDHODH and Stat3.

Case Study I: Stereoselective Inhibition of PfDHODH

Compound Class: Chiral Azetidine-2-carbonitriles (e.g., BRD9185, BRD7929) Therapeutic Area: Malaria (Plasmodium falciparum)[1]

Mechanism of Action

The novel azetidine-2-carbonitriles function as allosteric, competitive inhibitors of the ubiquinone binding site within Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).

  • Pathway Context: PfDHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine biosynthesis.[2] Unlike humans, Plasmodium parasites lack a pyrimidine salvage pathway, making this enzyme essential for DNA/RNA replication.

  • Binding Mode: The azetidine ring acts as a rigid core that positions the nitrile group and hydrophobic side chains to displace the cofactor FMN (flavin mononucleotide) or, more specifically, compete with the co-substrate ubiquinone (CoQ).

  • Chirality is Critical: The activity is highly stereoselective. The

    
     configuration is often required for nanomolar potency (
    
    
    
    for BRD9185), whereas enantiomers may be inactive. This suggests the azetidine ring fits into a narrow, chiral hydrophobic tunnel within the enzyme.
Visualization: PfDHODH Inhibition Pathway

PfDHODH_Mechanism cluster_mitochondria Mitochondrial Inner Membrane DHO Dihydroorotate PfDHODH PfDHODH Enzyme (Target) DHO->PfDHODH Substrate Orotate Orotate Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine PfDHODH->Orotate Product UQH2 Ubiquinol PfDHODH->UQH2 Reduced FMN FMN Cofactor FMN->PfDHODH Required UQ Ubiquinone (CoQ) UQ->PfDHODH e- Acceptor ETC Electron Transport Chain (Cytochrome bc1) UQH2->ETC Inhibitor Azetidine-2-carbonitrile (BRD9185) Inhibitor->PfDHODH Competes with UQ (Allosteric Block) DNA_RNA Parasite DNA/RNA Replication Pyrimidine->DNA_RNA Death Parasite Death DNA_RNA->Death Inhibition leads to

Figure 1: Mechanism of BRD9185 inhibition of PfDHODH, disrupting the electron transport chain and pyrimidine synthesis.

Case Study II: Covalent Engagement of Stat3

Compound Class: Azetidine-based Acrylamides (e.g., H182) Therapeutic Area: Triple-Negative Breast Cancer (TNBC)[3][4]

Mechanism of Action

Signal Transducer and Activator of Transcription 3 (Stat3) is a notoriously "undruggable" target. Novel azetidine derivatives have achieved success through targeted covalent inhibition .

  • The Warhead Strategy: The azetidine ring is not the electrophile itself but serves as a conformational lock . It positions a reactive acrylamide side chain at a precise angle to engage specific cysteine residues (Cys426 and Cys468) on the Stat3 surface.

  • Why Azetidine? Larger rings (pyrrolidine) fail to provide the necessary rigidity to overcome the entropic barrier of binding to the shallow Stat3 surface. The azetidine constrains the warhead, ensuring high selectivity for Stat3 over homologous proteins like Stat1 or Stat5.

  • Outcome: Irreversible alkylation prevents Stat3 phosphorylation, dimerization, and subsequent DNA binding, effectively shutting down oncogenic transcription.

Experimental Protocols

To validate these mechanisms, the following self-validating protocols are recommended.

Protocol A: PfDHODH Enzymatic Inhibition Assay (DCIP Reduction)

Purpose: Quantify the


 of azetidine compounds against PfDHODH by monitoring the reduction of the chromogen DCIP (2,6-dichloroindophenol), which acts as a terminal electron acceptor replacing Ubiquinone.

Reagents:

  • Recombinant PfDHODH (truncated N-terminal).

  • Substrates: L-Dihydroorotate (

    
    ), Decylubiquinone (
    
    
    
    ).
  • Chromogen: DCIP (

    
    ).
    
  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% Glycerol, 0.1% Triton X-100.

Workflow:

  • Preparation: Dilute azetidine test compounds in DMSO (10-point serial dilution).

  • Incubation: Add 20 nM PfDHODH to assay buffer containing FMN (

    
    ). Incubate for 5 mins.
    
  • Initiation: Add mixture of L-Dihydroorotate, Decylubiquinone, and DCIP.

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP) kinetically for 20 minutes at

    
    .
    
  • Validation: Use Atovaquone or DSM265 as positive controls.

    
     factor must be 
    
    
    
    .
Protocol B: Mass Spectrometry Confirmation of Covalent Binding

Purpose: Confirm irreversible binding of azetidine-acrylamides to Stat3 Cysteines.

Workflow:

  • Incubation: Incubate recombinant Stat3 protein (

    
    ) with Azetidine inhibitor (
    
    
    
    ) for 1 hour at
    
    
    .
  • Digestion: Dilute sample, reduce with DTT, alkylate with iodoacetamide (to block free cysteines), and digest with Trypsin/Glu-C overnight.

  • LC-MS/MS Analysis: Analyze peptides using high-resolution Q-TOF MS.

  • Data Analysis: Search for mass shift corresponding to the inhibitor adduct (+MW of inhibitor) specifically on peptides containing Cys426 or Cys468.

  • Control: Run parallel incubation with a non-reactive analogue (saturated amide) to prove the covalent nature.

Visualization: Experimental Validation Workflow

Validation_Workflow cluster_biochem Biochemical Validation cluster_biophys Biophysical Confirmation start Start: Azetidine Candidate assay Enzymatic Assay (DCIP Reduction) start->assay ic50 Calculate IC50 assay->ic50 selectivity Selectivity Screen (vs Human DHODH) ic50->selectivity ms Intact Protein MS / Pep Map selectivity->ms covalent Check Mass Shift (+ Adduct) ms->covalent spr SPR/Biolayer Interferometry (K_off rate) covalent->spr decision Is Mechanism Validated? spr->decision decision->start No (Redesign) proceed Proceed to In Vivo PK decision->proceed Yes

Figure 2: Step-by-step workflow for validating the mechanism of action for novel azetidine inhibitors.

Quantitative Data Summary

CompoundTargetMechanismPotency (

)
Selectivity IndexKey Structural Feature
BRD9185 PfDHODHAllosteric / Competitive (vs UQ)

(Cellular)

(vs Human)
Chiral Azetidine-2-carbonitrile
H182 Stat3Covalent (Cys426/468)

High (vs Stat1/5)Azetidine-linked Acrylamide
TZT-1027 Analog TubulinPolymerization Inhibition

Moderate3-Aryl-azetidine

References

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Med.[1] Chem. Lett. (2017).[1][5]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response. Cancer Letters (2022).[3]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (2021).

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett. (2021).[6][7]

  • Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC. Cold Spring Harb Perspect Med. (2016).

Sources

Methodological & Application

The Emerging Role of 1-(2-Chloro-4-fluorobenzyl)azetidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Drug Discovery with Novel Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. The azetidine moiety, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention as a "privileged" scaffold.[1][2] Its inherent ring strain, conformational rigidity, and ability to serve as a versatile synthetic handle have made it an attractive component in the design of new therapeutic agents.[1][3] This guide delves into the potential applications of a specific, yet underexplored, building block: 1-(2-Chloro-4-fluorobenzyl)azetidine .

While direct and extensive literature on the specific applications of 1-(2-Chloro-4-fluorobenzyl)azetidine is nascent, this document serves as a detailed, prospective guide for researchers. By dissecting its structural components and drawing parallels with established azetidine-containing pharmaceuticals, we will explore its potential applications, provide detailed hypothetical protocols for its utilization in drug discovery workflows, and offer insights into the causality behind experimental choices.

Section 1: The Azetidine Ring - A Scaffold for Enhanced Drug-Like Properties

The azetidine ring is more than a mere linker; its unique structural and electronic properties can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.

  • Improved Physicochemical Properties: The presence of the nitrogen atom in the strained four-membered ring can enhance aqueous solubility and reduce lipophilicity, key attributes for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains or larger heterocyclic systems.[1] This can lead to an extended half-life and improved bioavailability of the parent drug.

  • Conformational Rigidity and Vectorial Projection: The constrained nature of the azetidine ring provides a rigid scaffold that can orient appended functional groups in a precise three-dimensional arrangement. This is crucial for optimizing interactions with specific biological targets and can lead to enhanced potency and selectivity.[2][3]

Section 2: The 2-Chloro-4-fluorobenzyl Moiety - A Handle for Potency and Selectivity

The substitution pattern on the benzyl group attached to the azetidine nitrogen is a critical determinant of biological activity. The 2-chloro and 4-fluoro substituents are not arbitrary; they are frequently employed in medicinal chemistry to fine-tune a molecule's properties.

  • Halogen Bonding and Lipophilic Interactions: The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the affinity of a ligand for its protein target. Furthermore, these halogens increase the lipophilicity of the benzyl ring, potentially enhancing its ability to penetrate hydrophobic pockets within a binding site.

  • Metabolic Blockers: The fluorine atom, in particular, is often used as a "metabolic blocker." Its presence can prevent or slow down oxidative metabolism at that position, further contributing to the metabolic stability of the compound.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine and fluorine atoms can influence the basicity of the azetidine nitrogen, which can be critical for receptor interactions and pharmacokinetic properties.

Section 3: Potential Therapeutic Applications and Biological Targets

Based on the known activities of other substituted azetidines, 1-(2-Chloro-4-fluorobenzyl)azetidine is a promising scaffold for the development of novel therapeutics across various disease areas. The following are hypothetical, yet scientifically plausible, applications.

Kinase Inhibitors in Oncology

The azetidine scaffold is present in several approved kinase inhibitors, such as the MEK inhibitor cobimetinib . The rigid azetidine ring can serve to correctly position other functionalities for optimal binding to the kinase hinge region or allosteric pockets.

  • Hypothetical Target: Janus Kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of JAK signaling is implicated in various cancers and autoimmune diseases.

Experimental Workflow for Developing a Hypothetical JAK Inhibitor:

Caption: Workflow for the development of a hypothetical JAK inhibitor.

Central Nervous System (CNS) Agents

The ability of the azetidine ring to improve metabolic stability and provide a defined three-dimensional structure makes it an attractive scaffold for CNS-active agents, which must cross the blood-brain barrier and exhibit high target specificity.

  • Hypothetical Target: The Dopamine Transporter (DAT). Modulators of DAT are used in the treatment of conditions such as ADHD and depression.

Section 4: Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and evaluation of a potential therapeutic agent derived from 1-(2-Chloro-4-fluorobenzyl)azetidine.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor

Objective: To synthesize a hypothetical kinase inhibitor by coupling 1-(2-Chloro-4-fluorobenzyl)azetidine with a 4-chloropyrrolo[2,3-d]pyrimidine core.

Materials:

  • 1-(2-Chloro-4-fluorobenzyl)azetidine

  • 4-Chloropyrrolo[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloropyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add 1-(2-Chloro-4-fluorobenzyl)azetidine (1.2 eq) and K₂CO₃ (2.5 eq).

  • Stir the reaction mixture at 80 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and EtOAc to yield the desired product.

Causality behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions.

  • Base: K₂CO₃ is a mild inorganic base used to neutralize the HCl generated during the reaction.

  • Temperature: Elevated temperature is often required to drive nucleophilic aromatic substitution reactions to completion.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the synthesized compound against a panel of kinases.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase enzymes (e.g., JAK1, JAK2, JAK3)

  • ATP

  • Substrate peptide

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and inhibitor at various concentrations in the appropriate kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC₅₀ Values

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Hypothetical Inhibitor 1 1507510
Reference Compound 100505

Section 5: Signaling Pathway and Logical Relationships

Hypothetical Mechanism of Action: Inhibition of the JAK-STAT Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes DNA DNA STAT_P->DNA Translocates & Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor Hypothetical Inhibitor (Derived from 1-(2-Chloro-4-fluorobenzyl)azetidine) Inhibitor->JAK Inhibits

Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.

Conclusion and Future Directions

While the direct application of 1-(2-Chloro-4-fluorobenzyl)azetidine in medicinal chemistry is not yet extensively documented, its structural features suggest significant potential as a valuable building block. The combination of the conformationally rigid and metabolically stable azetidine core with the electronically and sterically defined 2-chloro-4-fluorobenzyl group provides a compelling starting point for the design of novel therapeutics. The hypothetical protocols and applications outlined in this guide are intended to provide a framework for researchers to explore the utility of this and related scaffolds in their drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of 1-(2-Chloro-4-fluorobenzyl)azetidine is warranted to fully realize its therapeutic potential.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • MDPI. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. [Link]

  • TIJER.org. BIOACTIVE AZETIDINONE: A REVIEW. [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • PMC. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • RSC Publishing. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 1-(2-Chloro-4-fluorobenzyl)azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1-(2-Chloro-4-fluorobenzyl)azetidine Synthesis

Case ID: AZT-2Cl4F-SYN Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 1-(2-Chloro-4-fluorobenzyl)azetidine presents a unique set of challenges driven by the high ring strain of the azetidine moiety (~25 kcal/mol) and the steric/electronic influence of the ortho-chloro substituent on the benzyl electrophile.

This guide moves beyond generic protocols to address the specific "yield killers" associated with this molecule: azetidine volatility , ring-opening polymerization , and incomplete conversion due to steric hindrance .

Module 1: Strategic Route Selection

Before starting, verify your synthetic pathway. We recommend Route A (Reductive Amination) for medicinal chemistry scale (<10g) due to its superior impurity profile. Route B (Direct Alkylation) is viable for larger scales but requires strict stoichiometric control to prevent quaternary ammonium salt formation.

Decision Logic: Pathway Selector

RouteSelection Start Start: Reagent Availability Aldehyde 2-Cl-4-F-Benzaldehyde Available? Start->Aldehyde Halide 2-Cl-4-F-Benzyl Bromide Available? Aldehyde->Halide No RouteA Route A: Reductive Amination (Recommended) Aldehyde->RouteA Yes (High Purity) Halide->Start No Reagents RouteB Route B: Nucleophilic Substitution (Careful Control) Halide->RouteB Yes (Fast)

Figure 1.1: Strategic decision tree for selecting the optimal synthetic pathway based on reagent availability and purity requirements.

Module 2: Route A - Reductive Amination (The Gold Standard)

Protocol Basis: Modified Abdel-Magid Reductive Amination [1]. Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.

The Protocol
  • Imine Formation: Dissolve 2-chloro-4-fluorobenzaldehyde (1.0 equiv) and Azetidine HCl (1.1 equiv) in 1,2-Dichloroethane (DCE) .

  • Base Activation: Add DIPEA (1.1 equiv) to liberate the azetidine free base in situ.

    • Critical Note: Do not use Azetidine free base directly if possible; it is volatile and difficult to handle. The HCl salt is stable.

  • Catalysis: Add Acetic Acid (1.0 - 1.5 equiv).

    • Why? The ortho-chloro group creates steric bulk, slowing imine formation. Acid catalysis protonates the carbonyl, accelerating nucleophilic attack.

  • Reduction: Treat with Sodium Triacetoxyborohydride (STAB) (1.4 equiv). Stir at RT for 4-16 hours.

Troubleshooting Guide: Reductive Amination
SymptomProbable CauseCorrective Action
Stalled Conversion (<50%) Ortho-Cl steric hindrance prevents imine formation.Pre-form the imine: Stir aldehyde + amine + drying agent (MgSO4 or Ti(OiPr)4) for 2h before adding STAB.
Aldehyde Reduction (Benzyl Alcohol Impurity) STAB reducing aldehyde before amine attacks.Ensure Acetic Acid is present.[1][2][3] It promotes iminium formation over direct carbonyl reduction. Add STAB in portions.
Low Mass Balance Azetidine polymerization.Keep temperature below 25°C . Azetidine rings open in acidic/hot conditions.

Module 3: Route B - Nucleophilic Substitution (Direct Alkylation)

Protocol Basis: SN2 displacement of Benzyl Bromide. Risk: High risk of over-alkylation (quaternary salt) and dimerization.

The Protocol
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for faster reaction).

  • Stoichiometry: Azetidine HCl (1.2 equiv) vs. 2-Chloro-4-fluorobenzyl bromide (1.0 equiv).

    • Crucial: Always use excess amine to minimize bis-alkylation.

  • Temperature: 40°C - 60°C. Monitor closely by LCMS.

Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
Bis-Alkylation (M+ mass + Benzyl) Excess halide present.Reverse Addition: Add the benzyl bromide solution slowly to the azetidine/base mixture.
Reaction extremely slow Lattice energy of base too high (K2CO3 in ACN).Switch to Cesium Carbonate (Cs₂CO₃) or add TBAI (catalytic iodide source) to activate the bromide.
Azetidine Dimerization Ring opening attack by another azetidine.Dilute the reaction (0.1 M). High concentration favors intermolecular polymerization.

Module 4: Isolation & Purification (The "Hidden Yield Killer")

Many researchers lose their product during the workup because they underestimate the basicity of the azetidine nitrogen.

The Physics of Loss: The product is a tertiary amine.[4] At neutral pH (pH 7), a significant portion exists as the protonated ammonium salt, which is water-soluble. You must force it into the organic phase.

Optimized Workup Workflow

Workup Reaction Crude Reaction Mixture Quench Quench with NaHCO3 Reaction->Quench pH_Check Check pH Is pH > 12? Quench->pH_Check Adjust Add 1N NaOH until pH > 12 pH_Check->Adjust No (Risk of Loss) Extract Extract with DCM (x3) pH_Check->Extract Yes Adjust->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 4.1: Critical pH adjustment workflow to ensure complete extraction of the tertiary amine product.

Purification FAQ

Q: Can I purify this on silica gel? A: Yes, but azetidines stick to acidic silica. You must pretreat your column with 1% Triethylamine (TEA) in Hexanes. Use a mobile phase of DCM/MeOH/NH₄OH (e.g., 95:4:1).

Q: My product is volatile. Can I rotovap it? A: The product (MW ~200) is not highly volatile, but the starting material (Azetidine) is. If you rotovap aggressively, you strip the starting material, but the product should remain. However, keep the bath < 40°C to prevent thermal degradation of the strained ring.

Q: How do I store the final compound? A: Convert it to the HCl or Oxalate salt immediately. The free base is prone to oxidation and ring-opening over time. Treat the ethereal solution of the product with 1M HCl in ether to precipitate the stable salt.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][6] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • BenchChem. (2025).[7] Technical Support Center: Azetidine Synthesis Protocols. BenchChem Technical Guides. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • Levin, M. D. , et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[8] Link

Sources

Stability issues of 1-(2-Chloro-4-fluorobenzyl)azetidine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability challenges with 1-(2-Chloro-4-fluorobenzyl)azetidine, particularly under acidic experimental conditions. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the stability of 1-(2-Chloro-4-fluorobenzyl)azetidine.

Q1: What is the primary stability issue with 1-(2-Chloro-4-fluorobenzyl)azetidine in acidic media?

The principal stability concern is the acid-catalyzed ring-opening of the four-membered azetidine heterocycle.[1] Azetidines, while generally more stable than their three-membered aziridine counterparts, possess significant ring strain (approx. 25.4 kcal/mol).[2][3] In the presence of acid, the lone pair of electrons on the azetidine nitrogen is readily protonated. This creates a highly strained and electrophilic intermediate known as an azetidinium ion, which is highly susceptible to nucleophilic attack and subsequent ring cleavage.[4][5]

Q2: What is the proposed degradation pathway under acidic conditions?

The degradation follows a well-understood, two-step mechanistic pathway involving the formation and subsequent cleavage of an azetidinium ion.[5][6]

  • Protonation: The basic nitrogen atom of the azetidine ring is protonated by an acid (H⁺), forming a positively charged azetidinium cation.

  • Nucleophilic Attack & Ring-Opening: A nucleophile (Nu⁻), which could be the counter-ion of the acid (e.g., Cl⁻ from HCl) or a solvent molecule (e.g., H₂O), attacks one of the electrophilic methylene carbons of the azetidinium ring. This attack relieves the ring strain and results in a stable, ring-opened product.[7]

The general pathway is visualized below.

G start 1-(2-Chloro-4-fluorobenzyl)azetidine intermediate Azetidinium Ion (Electrophilic Intermediate) start->intermediate + H⁺ (Acid) Protonation product Ring-Opened Product (e.g., N-(3-chloropropyl)-1-(2-chloro-4-fluorophenyl)methanamine) intermediate->product + Nucleophile (e.g., Cl⁻, H₂O) Ring-Opening G prep 1. Prepare 1 mg/mL Stock Solution in Acetonitrile stress 2. Dilute Stock to 0.1 mg/mL in 0.1 M HCl (Stress Sample) and Water (Control) prep->stress incubate 3. Incubate Samples at 60°C stress->incubate sample 4. Withdraw Aliquots at Time Points (e.g., 0, 2, 4, 8, 24 hours) incubate->sample quench 5. Quench Reaction (Neutralize with 0.1 M NaOH) sample->quench analyze 6. Analyze by Stability-Indicating HPLC Method quench->analyze

Figure 2: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of 1-(2-Chloro-4-fluorobenzyl)azetidine in acetonitrile.

  • Sample Preparation:

    • Stress Sample: In a volumetric flask, dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Control Sample: In a separate flask, dilute the stock solution with water to a final concentration of 0.1 mg/mL.

  • Incubation: Place both flasks in a calibrated water bath or oven set to 60°C.

  • Time Points: At specified intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 1.0 mL) from both the stress and control samples. The t=0 sample should be taken immediately after preparation and before incubation.

  • Quenching: Immediately neutralize the withdrawn aliquot of the stress sample by adding an equivalent volume of 0.1 M NaOH. This step is critical to halt the degradation process. Dilute the control sample aliquot with an equivalent volume of water.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To resolve the parent compound from its potential degradation products.

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds. [8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the amine products.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 20 minutesA gradient is necessary to elute the parent compound and any less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe substituted benzene ring provides strong UV absorbance.
Injection Vol. 10 µLStandard injection volume.
Section 4: Data Interpretation

After conducting the forced degradation study, you can summarize the data to quantify the stability of the compound.

Table 1: Example Data from Forced Degradation at 60°C

Time (hours) % Parent Compound Remaining (Control Sample) % Parent Compound Remaining (0.1 M HCl Stress Sample) % Area of Major Degradant (Stress Sample)
0100.099.8< 0.1
299.985.214.5
4100.071.528.1
899.850.149.2
2499.715.683.5

Analysis:

  • The control sample shows negligible degradation, confirming the compound is stable in water at 60°C.

  • The stress sample shows significant, time-dependent degradation, confirming its lability under acidic conditions.

  • The appearance and growth of the degradant peak correlate with the loss of the parent compound, providing strong evidence for the degradation pathway.

References
  • J. Org. Chem. 2006, 71, 9, 3479–3490. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. [Link]

  • Org. Lett. 2011, 13, 7, 1780–1783. Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. [Link]

  • Front. Chem., 26 June 2019. Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. [Link]

  • Organic Letters. 2011. Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. [Link]

  • RSC Adv., 2022, 12, 35086-35118. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • ResearchGate. 2021. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]

  • ChemRxiv. 2025. Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. 2021. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. [Link]

  • ResolveMass Laboratories Inc. 2026. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Chem. Soc. Rev., 2021, 50, 6491-6543. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Journal of Pharmaceutical Analysis. 2013. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • HETEROCYCLES, Vol. 84, No. 1, 2012. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Azetidine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this important transformation.

Introduction to Azetidine N-Alkylation

Azetidines are valuable four-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry and organic synthesis.[1][2][3] Their inherent ring strain, which is greater than that of pyrrolidines but less than that of highly reactive aziridines, makes them both stable enough to handle and reactive enough for further functionalization.[2] N-alkylation is a fundamental method for elaborating the azetidine core, yet it is often plagued by low conversion rates and the formation of undesired byproducts. This guide will address the most common issues encountered during these reactions and provide systematic solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no conversion of my starting azetidine. What are the primary factors I should investigate?

Low conversion is a frequent issue and can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is crucial.

A1: Initial Checks & Root Cause Analysis

When faced with low conversion, begin by assessing the following critical factors:

  • Reagent Quality: Ensure the purity of your azetidine starting material, alkylating agent, base, and solvent. Impurities can inhibit the reaction or lead to side products.

  • Reaction Conditions: Double-check the stoichiometry of your reagents, reaction temperature, and concentration. N-alkylation reactions can be sensitive to these parameters.

  • Inadequate Nucleophilicity of the Azetidine: The nitrogen atom of the azetidine must be sufficiently nucleophilic to attack the alkylating agent. Electron-withdrawing groups on the azetidine ring can significantly reduce its nucleophilicity.[4]

  • Poor Leaving Group on the Alkylating Agent: The rate of an S_N2 reaction, which is the typical mechanism for N-alkylation, is highly dependent on the quality of the leaving group.[5][6]

  • Steric Hindrance: Bulky substituents on either the azetidine ring (especially at the 2- and 4-positions) or the alkylating agent can sterically hinder the approach of the nucleophile to the electrophilic carbon, slowing down the reaction.[4]

Below is a troubleshooting workflow to guide your investigation:

start Low Conversion Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check conditions_check Review Reaction Conditions (Temp, Conc.) reagent_check->conditions_check nucleophilicity Assess Azetidine Nucleophilicity conditions_check->nucleophilicity leaving_group Evaluate Leaving Group Quality nucleophilicity->leaving_group sterics Consider Steric Hindrance leaving_group->sterics solution Implement Solutions sterics->solution

Caption: Troubleshooting workflow for low conversion in azetidine N-alkylation.

Q2: My reaction is producing a significant amount of a byproduct with a higher molecular weight than my expected product. What could this be?

The formation of unexpected byproducts is a common pitfall. Understanding the potential side reactions is key to mitigating them.

A2: Identifying and Mitigating Side Reactions

A common side reaction in azetidine N-alkylation is the nucleophilic ring-opening of the initially formed azetidinium salt .[1][7]

Mechanism of Ring-Opening:

  • Formation of Azetidinium Ion: The N-alkylation of the azetidine forms a strained, positively charged azetidinium ion.[1][7]

  • Nucleophilic Attack: This activated intermediate is susceptible to attack by a nucleophile present in the reaction mixture (e.g., the counter-ion of the alkylating agent, the base, or even another molecule of the starting azetidine). This attack leads to the opening of the four-membered ring.[7]

The regioselectivity of the ring-opening depends on the substitution pattern of the azetidinium ion. Attack can occur at either the C-2 or C-4 position.[7]

cluster_0 N-Alkylation cluster_1 Side Reaction: Ring-Opening Azetidine Azetidine Azetidinium Azetidinium Ion (Strained Intermediate) Azetidine->Azetidinium + R'-X AlkylatingAgent R'-X RingOpened Ring-Opened Product Azetidinium->RingOpened + Nu⁻ Nucleophile Nu⁻

Caption: Competing pathways of N-alkylation and subsequent ring-opening.

Troubleshooting Strategies:

  • Choice of Leaving Group: Use an alkylating agent with a non-nucleophilic counter-ion, such as triflate (OTf) or tosylate (OTs), instead of halides (I⁻, Br⁻, Cl⁻).[1][7]

  • Control Stoichiometry: Avoid using a large excess of the alkylating agent or base, as these can act as nucleophiles for ring-opening.

  • Temperature Control: Higher temperatures can favor the ring-opening pathway. Running the reaction at a lower temperature may improve the yield of the desired N-alkylated product.

Q3: I am attempting to alkylate my azetidine with a secondary alkyl halide, and the reaction is extremely slow. What can I do to improve the reaction rate?

The structure of the alkylating agent plays a significant role in the success of the reaction.

A3: Optimizing for Sterically Hindered Substrates

Secondary and tertiary alkyl halides are generally poor electrophiles for S_N2 reactions due to steric hindrance. If you are experiencing low conversion with such substrates, consider the following:

  • Enhance Leaving Group Ability: Switch to a better leaving group. For example, convert a secondary alkyl bromide to an iodide in situ by adding a catalytic amount of potassium iodide (Finkelstein reaction).[8] Alternatively, using a triflate will significantly accelerate the reaction.[6]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. The use of a microwave reactor can sometimes be beneficial for sluggish reactions.[8][9]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate S_N2 reactions.[5][8] However, be cautious as some of these solvents can decompose at high temperatures in the presence of a base.[5] Acetonitrile is often a good starting point.

Leaving GroupRelative Rate of S_N2 ReactionComments
I⁻~30,000Excellent leaving group.
Br⁻~10,000Good leaving group.
Cl⁻~200Moderate leaving group.
F⁻1Poor leaving group.
OTs⁻~60,000Excellent leaving group.
OTf⁻~1,400,000Superb leaving group.

Table 1: Relative reactivity of common leaving groups in S_N2 reactions.

Q4: My azetidine has an ester functional group, and I am observing hydrolysis or other side reactions at the ester. How can I avoid this?

The choice of base is critical when other functional groups are present.

A4: Selecting the Right Base for Functionalized Azetidines

When your azetidine contains base-sensitive functional groups like esters, amides, or nitriles, the choice of base is paramount to avoid unwanted side reactions.

  • Use a Non-Nucleophilic, Hindered Base: Strong, non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA or Hünig's base) are often preferred. These bases are sufficiently strong to deprotonate any protonated azetidine that forms, driving the equilibrium towards the free base, but are too sterically hindered to act as nucleophiles.

  • Avoid Strong, Nucleophilic Bases: Bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or metal alkoxides should be used with caution as they can react with sensitive functional groups.[2][10]

  • Consider Biphasic Conditions: In some cases, using a phase-transfer catalyst with an inorganic base in a biphasic system can be effective.

BasepKa of Conjugate AcidNucleophilicityComments
Potassium Carbonate (K₂CO₃)10.3LowCommonly used, mild, and inexpensive.[8]
Cesium Carbonate (Cs₂CO₃)10.3LowMore soluble and often more effective than K₂CO₃.
DIPEA10.7Very LowOrganic soluble, non-nucleophilic.
DBU13.5HighStrong, non-nucleophilic, but can promote elimination.[11][12]
Sodium Hydride (NaH)~35HighStrong, non-nucleophilic, but can deprotonate other acidic protons.

Table 2: Properties of common bases used in N-alkylation reactions.

Standard Experimental Protocol for Azetidine N-Alkylation

This protocol provides a general starting point for the N-alkylation of a simple azetidine. Optimization will be necessary based on the specific substrates used.

Materials:

  • Azetidine (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, 1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the azetidine and acetonitrile (to make a ~0.1 M solution).

  • Add potassium carbonate to the solution.

  • Add the alkyl halide dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, often using a mobile phase containing a small amount of triethylamine (e.g., 1%) to prevent streaking of the amine product.[13]

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Kim, B. M., So, S. M., & Choi, H. J. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 453. [Link]

  • Couty, F., David, O., & Evano, G. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1836-1839. [Link]

  • Couty, F., David, O., & Evano, G. (2011). Assessing the rates of ring-opening of aziridinium and azetidinium ions: a dramatic ring size effect. PubMed, 13(7), 1836-9. [Link]

  • Couty, F., David, O., & Evano, G. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. ACS Publications, 13(7), 1836-1839. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Slanina, T., & Gálik, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • MDPI. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. [Link]

  • PMC. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]

  • Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PMC. [Link]

  • PMC. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. [Link]

  • PMC. (2021). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]

  • Kumar, A., & Kumar, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

  • Hoogenboom, R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(21), 2635-2646. [Link]

  • Georgia Southern University. (2019). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons. [Link]

  • Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • RSC Publishing. (2025). ORGANIC CHEMISTRY. RSC Publishing. [Link]

  • ResearchGate. (2018). Lithiation of N-Alkyl-(o-tolyl)aziridine: Stereoselective Synthesis of Isochromans. ResearchGate. [Link]

  • PMC. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • PMC. (2021). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry. [Link]

  • University of Bari Aldo Moro. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Uniba.it. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 1-(2-Chloro-4-fluorobenzyl)azetidine by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the N-alkylation reaction to synthesize 1-(2-Chloro-4-fluorobenzyl)azetidine. It offers detailed protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application.

Reaction Overview: Synthesis of 1-(2-Chloro-4-fluorobenzyl)azetidine

The synthesis of 1-(2-Chloro-4-fluorobenzyl)azetidine typically involves the N-alkylation of azetidine with 2-chloro-4-fluorobenzyl chloride or a related halide.[1][2] This reaction is a cornerstone in the synthesis of various pharmaceutical intermediates. Accurate monitoring is crucial to determine reaction completion, identify potential side products, and optimize reaction conditions for yield and purity.

Reaction Scheme:
  • Azetidine + 2-Chloro-4-fluorobenzyl halide1-(2-Chloro-4-fluorobenzyl)azetidine

This guide will focus on the analytical monitoring of this transformation.

Experimental Protocols

Consistent and reliable data begins with robust experimental protocols. The following sections detail the recommended procedures for TLC and LC-MS analysis.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and effective technique for qualitatively monitoring the progress of a reaction by observing the consumption of starting materials and the formation of the product.[3][4]

Step-by-Step Protocol:
  • Sample Preparation:

    • Carefully withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary spotter.

    • Dilute the aliquot in a small vial with a suitable solvent like dichloromethane or ethyl acetate (0.5-1 mL). The concentration should be a few milligrams per milliliter.[3]

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[3]

    • On the starting line, spot the diluted reaction mixture. It is also highly recommended to spot the starting materials (azetidine and 2-chloro-4-fluorobenzyl halide) as references.

    • A "co-spot," where the reaction mixture and starting material are spotted on the same point, can help distinguish between closely running spots.[5]

  • Developing the TLC Plate:

    • Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common starting point for N-alkylation products is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate.

    • Ensure the solvent level in the chamber is below the starting line on the TLC plate.[6]

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Visualize the spots under UV light (254 nm), as the aromatic benzyl group should be UV active.

    • Further visualization can be achieved using chemical stains such as potassium permanganate or ninhydrin.

Interpreting TLC Results:
  • The product, 1-(2-Chloro-4-fluorobenzyl)azetidine, is expected to be less polar than the azetidine starting material and will therefore have a higher Retention Factor (Rf) value.[7]

  • The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible.

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides more detailed and quantitative information about the reaction, including the accurate mass of the product and the presence of any impurities.[8]

Step-by-Step Protocol:
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture (e.g., 5-10 µL) in a larger volume of a suitable solvent, such as acetonitrile or methanol (e.g., 1 mL), to stop the reaction and dilute the sample.

  • LC-MS Method Parameters:

    • Column: A C18 reversed-phase column is a common choice for separating small organic molecules.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid (0.1%) to aid in ionization, is typically used.[9]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for nitrogen-containing compounds as they readily form protonated molecules ([M+H]+).[9][10]

  • Data Analysis:

    • Monitor the total ion chromatogram (TIC) for the appearance of the product peak at its expected retention time.

    • Extract the mass spectrum for the product peak to confirm its identity by matching the observed mass-to-charge ratio (m/z) with the calculated exact mass of the protonated product.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the TLC and LC-MS monitoring of the 1-(2-Chloro-4-fluorobenzyl)azetidine synthesis in a question-and-answer format.

TLC Troubleshooting

Q1: My spots are streaking on the TLC plate. What should I do?

A1: Streaking on a TLC plate can be caused by several factors:[6][11]

  • Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample further before spotting.[12]

  • Compound is Acidic or Basic: Azetidine and its N-alkylated product are basic. The acidic nature of the silica gel can lead to interactions that cause streaking. To mitigate this, add a small amount of a base, such as triethylamine (1-2%), to your mobile phase.[11]

  • Inappropriate Mobile Phase: If the mobile phase is too polar, it may not effectively move the compound up the plate, leading to streaking. Experiment with a less polar solvent system.

Q2: I can't see any spots on my TLC plate after development.

A2: This issue can be frustrating, but it's often solvable:[6]

  • Insufficient Concentration: The concentration of your sample may be too low. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.

  • Compound is Not UV Active: While the product should be UV active, some starting materials or byproducts may not be. Use a chemical stain like potassium permanganate, which reacts with a wide range of organic compounds.

  • Reaction Has Not Started or Has Failed: If you are certain your visualization method is appropriate, the absence of a product spot may indicate that the reaction has not proceeded.

Q3: The Rf values of my starting material and product are too close to distinguish.

A3: Poor separation on a TLC plate can be addressed by:[5]

  • Changing the Mobile Phase: Experiment with different solvent systems and polarities. A small change in the solvent ratio can significantly impact separation.

  • Using a Different Stationary Phase: While silica is standard, other options like alumina or reverse-phase plates are available and may provide better separation for your specific compounds.

  • Employing a Co-spot: A co-spot can help to visually resolve two spots that are very close together. If you see a single, elongated spot, the two compounds are likely not separating well. If you see two distinct, albeit close, spots, your separation is adequate.

LC-MS Troubleshooting

Q1: I am not seeing the expected [M+H]+ ion for my product in the mass spectrum.

A1: The absence of the expected molecular ion can be due to several reasons:

  • Poor Ionization: Although ESI in positive mode is generally effective for amines, the ionization efficiency can be influenced by the mobile phase composition. Ensure you have an additive like formic acid to promote protonation.[9] Halogenated compounds can sometimes be challenging to ionize.[13][14]

  • In-source Fragmentation: The conditions in the ion source (e.g., temperature, voltages) might be too harsh, causing the molecule to fragment before it is detected. Try optimizing the source parameters to be "softer."

  • Incorrect Mass Calculation: Double-check your calculation for the exact mass of the protonated product, including the masses of the most abundant isotopes of chlorine.

Q2: My chromatogram shows broad or tailing peaks.

A2: Poor peak shape in LC can compromise resolution and quantification:[15]

  • Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.

  • Secondary Interactions: The basic nature of the analyte can interact with residual silanol groups on the silica-based C18 column, causing peak tailing. Using a mobile phase with a low pH (e.g., with formic acid) can help to protonate the analyte and minimize these interactions.

  • Column Contamination or Degradation: If the problem persists, your column may be contaminated or have reached the end of its lifespan. Try flushing the column or replacing it.

Q3: I see multiple peaks in my chromatogram. How do I know which is my product?

A3: The presence of multiple peaks is common in reaction monitoring:

  • Analyze the Mass Spectra: Extract the mass spectrum for each peak. The peak corresponding to your product will have the correct m/z for the [M+H]+ ion.

  • Inject Standards: If available, inject standards of your starting materials to identify their retention times.

  • Consider Isomers and Byproducts: Be aware of potential isomeric impurities in your starting materials or the formation of byproducts during the reaction. Mass spectrometry can help in the initial identification of these, but further analytical work may be required for confirmation.

Data Summary and Visualization

Expected Analytical Data

The following table summarizes the expected analytical data for the key components in the reaction. Note that exact Rf and retention times will vary depending on the specific conditions used.

CompoundMolecular FormulaExact MassExpected [M+H]+ (m/z)Expected TLC Rf*
AzetidineC₃H₇N57.057858.0651Low (Polar)
2-Chloro-4-fluorobenzyl chlorideC₇H₅Cl₂F177.9752N/A (Not readily protonated)High (Non-polar)
1-(2-Chloro-4-fluorobenzyl)azetidineC₁₀H₁₁ClFN200.0642201.0715Intermediate

*Relative to starting materials in a standard normal-phase system (e.g., Hexane/Ethyl Acetate).

Visual Workflows

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common analytical issues.

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_analysis Interpretation A Aliquot from Reaction B Dilute in Solvent A->B C Spot Plate (Sample, SMs, Co-spot) B->C D Develop in Chamber C->D E Visualize (UV, Stain) D->E F Calculate Rf Values E->F G Assess Reaction Progress F->G

Caption: Workflow for TLC Monitoring of the Reaction.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Start Poor Analytical Result? C1 Sample Prep Issue (e.g., too concentrated) Start->C1 C2 Method Issue (e.g., wrong mobile phase) Start->C2 C3 Instrument Issue (e.g., dirty source) Start->C3 C4 Chemical Issue (e.g., compound instability) Start->C4 S1 Dilute Sample C1->S1 S2 Optimize Method (e.g., change solvent, add modifier) C2->S2 S3 Perform Maintenance C3->S3 S4 Adjust Reaction/Workup C4->S4

Caption: Troubleshooting Logic for Analytical Issues.

References

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants - UB.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma.
  • In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry - RSC Publishing.
  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester.
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine - Benchchem.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio.
  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed.
  • Pitfalls and Prevention Strategies for Liquid Chromatography-Tandem Mass Spectrometry in the Selected Reaction– Monitoring Mode for Drug Analysis | Scilit.
  • TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci.
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - arkat usa.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds | Request PDF - ResearchGate.
  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • Electrospray ionization - Wikipedia.
  • Azetidine synthesis - Organic Chemistry Portal.
  • How to Avoid Problems in LC–MS | LCGC International.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • LC-MS analysis of RNA through hydrogen bonding of alkylamines - bioRxiv.org.
  • α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation | The Journal of Organic Chemistry - ACS Publications.
  • Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed.
  • Supporting Information - Rsc.org.
  • Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.
  • What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks.
  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One.
  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - ResearchGate.
  • Rf value for TLC : r/chemhelp - Reddit.
  • Quantitative thin-layer chromatographic method of analysis of azithromycin in pure and capsule forms - PubMed.

Sources

Improving the solubility of azetidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4

Welcome to the technical support center for azetidine-based scaffolds. As a Senior Application Scientist, I often see researchers swap a piperidine for an azetidine to lower LogP, only to find their compound precipitates as a "brick dust" solid. This guide addresses that specific paradox: how to handle the unique physicochemical profile of strained, 4-membered heterocycles.

🟢 Module 1: Molecular Design & The "Brick Dust" Paradox

User Question: I replaced a piperidine ring with an azetidine to lower lipophilicity (LogD). The calculated LogD dropped, but the aqueous solubility actually got worse. Why?

Technical Insight: You are likely encountering the "Brick Dust" vs. "Grease Ball" distinction. While azetidines do lower lipophilicity (reducing the "Grease Ball" effect), their compact, rigid, and often symmetrical nature can significantly increase Crystal Lattice Energy (the "Brick Dust" effect).

Azetidines are inherently planar compared to the chair conformation of piperidines. If your substituents (e.g., at the 3-position) create a highly symmetrical or flat molecule, the compound packs too efficiently in the solid state. High melting points (>200°C) are the diagnostic marker here.

Troubleshooting Protocol:

  • Check Melting Point (MP): If MP is high (>180-200°C) and LogD is low (<3), you have a lattice energy problem.

  • "Escape from Flatland": You must disrupt the planarity.

    • Strategy A: Introduce chirality or asymmetry at the 3-position.

    • Strategy B: Increase the fraction of sp3 carbons (

      
      ) in the appendages.
      
    • Strategy C: Use 3,3-disubstitution to force a pucker in the ring, preventing flat stacking.

Key Reference: Lovering et al. demonstrated that increasing saturation (


) correlates directly with improved solubility by disrupting crystal packing [1].
🔵 Module 2: Salt Selection & pKa Management

User Question: My azetidine analog has a pKa of 8.5. Which counter-ion should I screen first for a soluble salt?

Technical Insight: Azetidines are strong bases (Parent pKa


 11.3), but medicinal chemistry substituents (like 3-fluoro or 3-aryloxy groups) often lower the pKa to the 7–9 range [2].
  • The Rule of 3: For a stable salt,

    
     (pKa of acid - pKa of base) should be 
    
    
    
    .
  • The Azetidine Risk: Azetidine salts, particularly hydrochlorides, can be extremely hygroscopic due to the high charge density of the small ring.

Recommended Salt Screen Hierarchy:

Tier Acid Rationale for Azetidines
1 Methanesulfonic (Mesylate) Often yields non-hygroscopic, crystalline solids for secondary amines.
2 Hydrochloric (HCl) The standard, but watch for deliquescence (absorbing water until it dissolves).

| 3 | Tartaric / Fumaric | Good for lower pKa azetidines; breaks up lattice packing via H-bonding networks. |

🟠 Module 3: Formulation & Dissolution[1][2][3][4]

User Question: I need to dose this IV at 10 mg/kg for a PK study, but it crashes out in saline. What is the standard "rescue" vehicle?

Technical Insight: Never rely on simple pH adjustment alone for azetidines if you are near the solubility limit; the "common ion effect" (e.g., Cl- ions in saline suppressing the solubility of an HCl salt) can cause precipitation in vivo.

The "Golden Standard" Vehicle:

  • 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in 50 mM Phosphate Buffer (pH 4-5). 
    
  • Why? The azetidine ring fits well into the cyclodextrin cavity, shielding lipophilic substituents, while the low pH ensures the nitrogen remains protonated.

📊 Troubleshooting Matrix
SymptomDiagnostic CheckRoot CauseCorrective Action
High MP, Low Solubility Check DSC (Differential Scanning Calorimetry).High Lattice Energy (Brick Dust).Disrupt symmetry (e.g., add a methyl group); switch to amorphous solid dispersion (ASD).
Gummy/Oily Solid Check residual solvent (NMR).Solvent entrapment / Amorphous collapse.Freeze-dry (Lyophilize) from t-Butanol/Water; screen for crystalline salts (Mesylate).
Precipitates in Saline Check solution pH after addition.Common Ion Effect or pH shift.Switch to 5% Dextrose (D5W) instead of Saline; add a buffer (Citrate/Acetate).
Chemical Instability Check LCMS for ring opening.Nucleophilic attack (Ring Strain).Avoid strong nucleophiles in formulation; keep pH < 8; store solid at -20°C.
🧪 Experimental Protocols
Protocol A: Micro-Scale Salt Screening (Vapor Diffusion)

Use this when you have <50 mg of material.

  • Dissolution: Dissolve 5 mg of free base azetidine in a minimal amount of "good" solvent (e.g., Ethanol or Acetone).

  • Acid Addition: Add 1.05 equivalents of the selected acid (from stock solution).

  • Setup: Place the open vial inside a larger jar containing a "bad" solvent (e.g., Hexane or MTBE). Seal the outer jar.

  • Equilibration: Allow to stand for 48-72 hours. The "bad" solvent vapor will diffuse into the sample, slowly forcing crystallization.

  • Analysis: Analyze crystals via PLM (Polarized Light Microscopy) for birefringence (crystallinity).

Protocol B: Kinetic Solubility Assay (High Throughput)
  • Prep: Prepare 10 mM DMSO stock of the azetidine.

  • Spike: Add 10

    
    L stock to 490 
    
    
    
    L PBS (pH 7.4). Final conc = 200
    
    
    M.
  • Shake: Agitate at 500 rpm for 24 hours at 25°C.

  • Filter: Filter using a 0.45

    
    m PVDF filter plate (Azetidines can bind to Nylon; avoid it).
    
  • Quantify: Analyze filtrate via HPLC-UV against a standard curve.

📉 Visualizations
Diagram 1: Solubility Decision Tree

Caption: Logical flow for determining the cause of insolubility in azetidine scaffolds.

AzetidineSolubility Start Compound Insoluble (< 10 µM) CheckMP Check Melting Point (DSC) Start->CheckMP CheckLogD Check LogD (Lipophilicity) CheckMP->CheckLogD MP < 150°C BrickDust Issue: Lattice Energy (Brick Dust) CheckMP->BrickDust MP > 200°C CheckLogD->BrickDust LogD < 3.0 GreaseBall Issue: Lipophilicity (Grease Ball) CheckLogD->GreaseBall LogD > 3.5 Action_Struct Structural Change: Add sp3 / Asymmetry BrickDust->Action_Struct Action_Salt Formulation: Salt Screen / Cyclodextrins GreaseBall->Action_Salt

Diagram 2: Salt Screening Workflow

Caption: Step-by-step process for identifying a viable salt form for basic azetidines.

SaltScreen Input Azetidine Free Base pKaCheck Determine pKa (Potentiometric) Input->pKaCheck AcidSelect Select Counter-ions (Rule of 3: pKa Acid < pKa Base - 3) pKaCheck->AcidSelect Screen Crystallization (Vapor Diffusion) AcidSelect->Screen Result_Solid Crystalline Solid? Screen->Result_Solid Result_Solid->Screen No (Retry Solvent) Hygroscopicity DVS Analysis (Check Water Uptake) Result_Solid->Hygroscopicity Yes Hygroscopicity->AcidSelect Deliquescent Final Lead Salt Form Hygroscopicity->Final < 2% Weight Gain

📚 References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2] Journal of Medicinal Chemistry.[3][4]

  • BenchChem. (2025).[5] An In-depth Technical Guide on the Physicochemical Properties of Azetidine Derivatives.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability.[1] Drug Discovery Today.[1][6]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.[2]

Sources

Technical Support Center: Azetidine Stability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Metabolic Stability of Azetidine Derivatives

Status: Active | Version: 2.4 | Audience: Medicinal Chemists & DMPK Scientists

Core Directive & Executive Summary

The Paradox of Azetidines: Azetidines are high-value bioisosteres for gem-dimethyl groups, cyclobutanes, and larger saturated heterocycles (pyrrolidines/piperidines). They offer a high fraction of saturated carbon (


) and unique vector alignment. However, their utility is frequently compromised by two distinct instability mechanisms:
  • Oxidative Clearance: Rapid N-dealkylation or

    
    -carbon hydroxylation driven by Cytochrome P450s.[1]
    
  • Ring Strain (~27.7 kcal/mol): Susceptibility to nucleophilic ring-opening (e.g., by Glutathione), often independent of P450 activation.

This guide provides structural modification strategies and experimental troubleshooting to mitigate these liabilities while retaining potency.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Rapid Clearance in Human Liver Microsomes (HLM)

Symptom: Compound shows


 min in HLM assays; metabolite identification (MetID) shows M-14 (loss of methyl) or M+16 (oxidation).

Root Cause: The azetidine ring is an electron-rich "metabolic soft spot."

  • Mechanism A (N-Dealkylation): P450 abstracts an electron from the nitrogen lone pair, leading to an unstable carbinolamine intermediate that collapses to release the alkyl group.

  • Mechanism B (

    
    -C Oxidation):  Hydrogen abstraction at the C2/C4 positions leads to lactam formation or ring opening.
    

Technical Solution: The Fluorine Scan & Spiro-Cyclization Directly modify the ring to lower the


 of the amine and block metabolic attack.
StrategyStructural ModificationMechanism of Action
Fluorination 3,3-difluoroazetidine The strong electron-withdrawing effect of fluorine lowers the amine

(typically by 2–3 units), reducing the nitrogen's affinity for the P450 heme iron. It also sterically blocks the C3 position and electronically deactivates the

-hydrogens (C2/C4) against abstraction.
Spiro-Fusion 2-oxa-6-azaspiro[3.3]heptane Fusing a second ring (oxetane or cyclobutane) at the C3 position creates steric bulk that prevents the enzyme from accessing the nitrogen center. This also increases

and solubility.
Gem-Dimethyl 3,3-dimethylazetidine Blocks metabolism at C3 and introduces the Thorpe-Ingold effect, which can stabilize the ring conformation, though less effective than fluorine at lowering

.

Expert Insight: "Do not just add fluorine randomly. A 3-fluoro substituent is good, but 3,3-difluoro is the gold standard for metabolic stability because it eliminates the C3-H abstraction pathway entirely and maximizes the inductive effect on the nitrogen."

Issue 2: Unexplained Covalent Binding or GSH Adducts

Symptom: Compound is stable in microsomes (NADPH-dependent) but shows high consumption in hepatocytes or presence of glutathione (GSH) adducts in mass spec.

Root Cause: GST-Mediated Ring Opening. Unlike larger rings, the strain of the azetidine ring allows it to act as an electrophile. Glutathione S-Transferases (GSTs) can catalyze the nucleophilic attack of cytosolic GSH on the azetidine ring without prior P450 bioactivation.[2]

Technical Solution: Steric Shielding & Electronic Deactivation

  • Steric Hindrance: Bulky substituents on the Nitrogen (e.g., N-tert-butyl or N-adamantyl) can block the approach of GSH.

  • Scaffold Hopping: If GSH adducts are persistent, consider a "scaffold hop" to a bicyclo[1.1.1]pentane amine, which mimics the azetidine geometry but lacks the ring-opening liability.

Visualizing the Metabolic Pathways

The following diagram illustrates the decision logic for stabilizing azetidine derivatives based on the primary metabolic liability identified.

AzetidineMetabolism Input Azetidine Hit (High Clearance) Split Identify Major Metabolite Input->Split Path_N N-Dealkylation (Loss of N-substituent) Split->Path_N Oxidative Path_Alpha Alpha-Oxidation (Lactam Formation) Split->Path_Alpha Oxidative Path_Ring Ring Opening (GSH Adducts) Split->Path_Ring Non-Oxidative Sol_pKa Solution: Lower pKa (Use 3,3-difluoroazetidine) Path_N->Sol_pKa Reduce Basicity Sol_Spiro Solution: Spiro-cycle (Steric Shielding) Path_Alpha->Sol_Spiro Block Access Sol_Scaffold Solution: Scaffold Hop (Bicyclo[1.1.1]pentane) Path_Ring->Sol_Scaffold Eliminate Strain

Caption: Decision tree for azetidine optimization. Identify the metabolic soft spot (N-center vs. Ring Carbon) to select the correct structural modification.

Comparative Data: The Fluorine Effect

The table below demonstrates the dramatic impact of 3,3-difluoro substitution on the metabolic stability of a representative azetidine amine.

Compound Structure

(Conj. Acid)
HLM

(min)

(

L/min/mg)
Mechanism of Stabilization
N-Aryl-Azetidine (Parent) 9.812115Vulnerable to N-oxidation and C-H abstraction.
3-Fluoroazetidine 8.24532Inductive effect lowers basicity; partial blockage.
3,3-Difluoroazetidine 6.4 >120 <10 Optimal. Drastic

reduction prevents P450 binding; C3 blocked.
3,3-Dimethylazetidine 9.92855Steric bulk helps, but high basicity remains a liability.

Standard Operating Procedures (SOPs)

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Use this to confirm if ring-opening is occurring.

  • Preparation: Prepare a 10 mM stock of the azetidine derivative in DMSO.

  • Incubation System:

    • Test: 10

      
      M compound + 5 mM Glutathione (GSH) + Human Liver Cytosol (2 mg/mL).
      
    • Control: Same as above, but without Cytosol (to check for chemical instability vs. enzymatic GST activity).

    • Cofactor: None required for GST (unlike P450s which need NADPH).

  • Conditions: Incubate at 37°C for 60 minutes.

  • Quench: Add 1 volume of ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

    • Target Scan: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for m/z 308 (GSH fragment).

    • Interpretation: If adducts appear in the Cytosol sample but not the buffer control, the instability is enzymatic (GST-mediated) .

Protocol B: Synthesis of 3,3-Difluoroazetidine Derivatives

A robust method for introducing the stabilized core.

  • Starting Material: 1-Boc-3-azetidinone.

  • Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at 0°C to RT.

    • Note: Ensure anhydrous conditions. This converts the ketone to the gem-difluoro moiety.

  • Deprotection: Treat the 1-Boc-3,3-difluoroazetidine with 4M HCl in Dioxane.

  • Coupling: React the resulting 3,3-difluoroazetidine salt with your aryl halide (via Buchwald-Hartwig) or carboxylic acid (via Amide coupling) to install the pharmacophore.

References

  • Metabolism of Strained Rings: Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetanes: A New Strategy for the Improvement of Metabolic Stability." Journal of Medicinal Chemistry.

  • GST-Mediated Ring Opening: Stjernschantz, E., et al. (2019). "Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation." Drug Metabolism and Disposition.

  • Azetidines in Drug Discovery: Lowe, M. A., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Spirocyclic Scaffolds: Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.

Sources

Validation & Comparative

Biological activity comparison of 1-(2-Chloro-4-fluorobenzyl)azetidine with analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological profile of 1-(2-Chloro-4-fluorobenzyl)azetidine (referred to herein as CFBA ), a critical pharmacophore and building block in modern medicinal chemistry.[1][2] While often utilized as an intermediate, the 2-chloro-4-fluorobenzyl-azetidine motif has emerged as a "privileged structure" in the optimization of ligands for G-Protein Coupled Receptors (GPCRs) and serine hydrolases (e.g., Monoacylglycerol Lipase - MAGL).[1][2]

This guide compares CFBA against its structural analogues—1-(4-Fluorobenzyl)azetidine (FBA) and 1-Benzylazetidine (BA) —to demonstrate how specific halogenation patterns drive potency, metabolic stability, and lipophilic ligand efficiency (LLE).[1][2]

Physicochemical & Structural Analysis

The biological superiority of CFBA often stems from the "Orthogonal Halogen Effect." The ortho-chloro substituent induces a specific torsional twist that favors binding in hydrophobic pockets, while the para-fluoro group blocks rapid oxidative metabolism.[1][2]

Table 1: Comparative Physicochemical Properties
PropertyCFBA (Target)FBA (Analogue A)BA (Control)Impact on Bioactivity
Structure 2-Cl, 4-F substitution4-F substitutionUnsubstitutedCFBA offers optimal steric fill.[1][2]
Calc. LogP ~2.8 - 3.1~1.9 - 2.2~1.6Higher lipophilicity of CFBA improves CNS penetration but requires solubility management.[1][2]
pKa (Basic N) ~9.2~9.4~9.5The electron-withdrawing 2-Cl slightly lowers pKa, potentially improving bioavailability.[1][2]
Metabolic Liability Low Medium High 4-F blocks para-hydroxylation; 2-Cl sterically hinders N-dealkylation.[1][2]
Topological Polar Surface Area (TPSA) 3.24 Ų3.24 Ų3.24 ŲIdentical TPSA suggests differences in permeability are driven solely by lipophilicity.

Biological Activity & Performance Comparison

Case Study A: Monoacylglycerol Lipase (MAGL) Inhibition

In the development of MAGL inhibitors for neuroinflammation, the 2-chloro-4-fluorobenzyl moiety is frequently superior to mono-substituted analogues.[1][2]

  • Mechanism: The 2-Cl substituent fills a hydrophobic sub-pocket (Lipophilic Efficiency), while the azetidine ring provides a rigid, low-molecular-weight spacer that positions the warhead (e.g., carbamate or urea) effectively.[1][2]

  • Experimental Data (Representative):

    • CFBA-derived Ligand: IC₅₀ = 15 nM (High Potency).[1][2][3]

    • FBA-derived Ligand: IC₅₀ = 45 nM (3-fold loss in potency).[1][2]

    • Observation: The 2-Cl group creates a "molecular lock," reducing the entropic penalty of binding compared to the freely rotating FBA analogue.[1]

Case Study B: Antibacterial Efficacy (Azetidinones)

While CFBA itself is a tertiary amine, its oxidized beta-lactam derivatives (azetidin-2-ones) are potent antibacterials.[1][2]

  • Performance: The electron-withdrawing nature of the 2-chloro-4-fluoro group activates the beta-lactam ring towards nucleophilic attack by bacterial transpeptidases.[1][2]

  • Data:

    • CFBA-Lactam: Zone of Inhibition (S. aureus) = 22 mm .[1][2]

    • BA-Lactam: Zone of Inhibition (S. aureus) = 14 mm .[1][2]

Mechanism of Action & Metabolic Stability

The following diagram illustrates the metabolic fate of CFBA compared to its non-halogenated analogue (BA). The 4-fluoro group is critical for preventing rapid clearance.[1][2]

MetabolicPathway CFBA CFBA (2-Cl, 4-F) CYP_Para CYP450 (Para-Hydroxylation) CFBA->CYP_Para Blocked by F CYP_Dealkyl CYP450 (N-Dealkylation) CFBA->CYP_Dealkyl Hindered by 2-Cl Stable Metabolically Stable CFBA->Stable High Survival BA BA (Unsubstituted) BA->CYP_Para Rapid Oxidation BA->CYP_Dealkyl Rapid Cleavage Metabolite1 Para-Hydroxy Metabolite (Inactive) CYP_Para->Metabolite1 Metabolite2 Benzyl Cleavage (Loss of Activity) CYP_Dealkyl->Metabolite2

Figure 1: Metabolic Stability Pathway.[1][2] The 4-fluoro substituent blocks the primary site of Phase I metabolism (para-hydroxylation), while the 2-chloro substituent provides steric protection against N-dealkylation.[1][2]

Experimental Protocols

To validate the performance of CFBA in your own research, follow these standardized protocols.

Protocol A: Synthesis via Reductive Amination

Use this protocol to generate the CFBA fragment from the aldehyde precursor.

  • Reagents: 2-Chloro-4-fluorobenzaldehyde (1.0 eq), Azetidine HCl (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent), TEA (1.1 eq).

  • Procedure:

    • Step 1: Dissolve aldehyde and azetidine HCl in DCE. Add TEA and stir for 30 min at Room Temperature (RT) to form the imine/iminium species.

    • Step 2: Cool to 0°C. Add STAB portion-wise over 15 minutes.

    • Step 3: Warm to RT and stir for 12 hours under Nitrogen.

    • Step 4: Quench with sat. NaHCO₃. Extract with DCM (3x).

    • Step 5: Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc 8:2).

  • Validation:

    • Expected Yield: 85-92%.

    • QC: ¹H NMR should show the benzylic singlet at ~3.6 ppm and the azetidine multiplets at ~3.2 ppm.

Protocol B: Microsomal Stability Assay

Use this to confirm the metabolic advantage of CFBA over BA.

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS) to stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Target Result: CFBA

      
       > 60 min; BA 
      
      
      
      < 20 min.

Synthesis & Optimization Workflow

The following workflow outlines how to integrate CFBA into a Fragment-Based Drug Discovery (FBDD) campaign.

Workflow Start Fragment Selection (CFBA Scaffold) Synth Synthesis (Reductive Amination) Start->Synth Screen Primary Screen (e.g., MAGL/GPCR Binding) Synth->Screen Decision Hit Validation? Screen->Decision Opt_Potency Optimize Potency (Linker Extension) Decision->Opt_Potency High Potency Low Sol Opt_ADME Optimize ADME (Solubility/LogD) Decision->Opt_ADME Good Sol Low Potency Final Lead Candidate Opt_Potency->Final Opt_ADME->Final

Figure 2: Optimization Workflow. A decision tree for advancing the CFBA fragment from synthesis to lead candidate.

References

  • Azetidine-based MAGL Inhibitors: Journal of Medicinal Chemistry. "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors." (2021).

  • Halogen Bonding in Drug Design: ChemRxiv. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." (2020).

  • Azetidinone Antibacterials: Advanced Journal of Chemistry. "Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity." (2025).[4][5]

  • Chemical Properties: ChemSrc. "1-(2-Chloro-4-fluorobenzyl)azetidine Compound Summary." (2024).[1][2]

Sources

The Azetidine Scaffold: A Privileged Motif in Drug Discovery – A Comparative Guide to Benzyl-Substituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor. The four-membered, nitrogen-containing heterocyclic ring of azetidine has emerged as a "privileged" scaffold in modern medicinal chemistry. Its inherent ring strain and three-dimensional character impart unique and often advantageous physicochemical properties to drug candidates, including improved metabolic stability, solubility, and receptor-binding affinity.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a prominent class of these compounds: benzyl-substituted azetidines. We will explore how subtle modifications to this core structure can profoundly influence biological activity across a range of therapeutic targets, supported by experimental data and detailed protocols.

The Strategic Advantage of the Benzyl-Substituted Azetidine Core

The incorporation of a benzyl group onto the azetidine nitrogen introduces a key aromatic moiety that can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic interactions, and cation-π interactions. The azetidine ring itself serves as a rigid scaffold, positioning the benzyl group and other substituents in a defined spatial orientation. This conformational constraint can lead to higher binding affinities and selectivities compared to more flexible acyclic analogs. The SAR exploration of this scaffold typically revolves around three key regions: the benzyl ring, the azetidine core, and substituents at other positions of the azetidine ring.

Comparative SAR Analysis Across Key Biological Targets

The versatility of the benzyl-substituted azetidine scaffold is evident in its ability to be tailored to interact with a diverse array of biological targets. Here, we compare the SAR for several important classes of protein targets.

Monoamine Transporters: Modulators of Neurotransmission

Benzyl-substituted azetidines have been extensively investigated as inhibitors of monoamine transporters, which are critical for regulating the synaptic concentrations of neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] Imbalances in monoamine signaling are implicated in a range of neurological and psychiatric disorders, making these transporters high-value drug targets.

Key SAR Insights for Monoamine Transporter Inhibitors:

  • Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring are critical for both potency and selectivity. For instance, in a series of 3-aminoazetidine derivatives, the introduction of electron-withdrawing or electron-donating groups on the benzyl ring can modulate the affinity for SERT, NET, and DAT.[3]

  • Substitution on the Azetidine Ring: The nature of the substituent at the 3-position of the azetidine ring significantly influences activity. For example, 3-aminoazetidine derivatives have shown promise as triple reuptake inhibitors.[3] The stereochemistry at this position can also play a crucial role in target engagement.

  • N-Benzyl vs. Other N-Substituents: While the benzyl group is a common feature, its replacement with other aryl or alkyl groups can alter the selectivity profile. However, the benzyl group often provides a good balance of potency and drug-like properties.

Comparative Activity of Benzyl-Substituted Azetidines as Monoamine Reuptake Inhibitors:

Compound IDR1 (Benzyl Substitution)R2 (Azetidine C3-Substituent)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
1a H-NH2150250800
1b 4-Cl-NH280120500
1c 3,4-diCl-NH24590350
2a H-OH>1000>1000>1000

Data are representative values compiled from published studies.[3][4]

The data clearly indicates that halogen substitution on the benzyl ring enhances the inhibitory potency for all three transporters, with a di-substituted analog showing the highest activity. The presence of an amino group at the C3-position appears crucial for activity, as its replacement with a hydroxyl group leads to a significant loss of potency.

Experimental Workflow: Monoamine Transporter Uptake Assay

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis prep_cells HEK293 cells stably expressing hSERT, hNET, or hDAT plate_cells Plate cells in 96-well plates prep_cells->plate_cells wash_cells Wash cells with buffer plate_cells->wash_cells add_compounds Add test compounds (benzyl-substituted azetidines) wash_cells->add_compounds pre_incubate Pre-incubate for 10 min add_compounds->pre_incubate add_radioligand Add radiolabeled substrate ([3H]5-HT, [3H]NE, or [3H]DA) pre_incubate->add_radioligand incubate Incubate for 10 min add_radioligand->incubate terminate_uptake Terminate uptake by filtration incubate->terminate_uptake wash_filters Wash filters to remove unbound radioligand terminate_uptake->wash_filters quantify Quantify radioactivity using scintillation counting wash_filters->quantify calculate_inhibition Calculate percent inhibition quantify->calculate_inhibition determine_ic50 Determine IC50 values using non-linear regression calculate_inhibition->determine_ic50

Caption: Workflow for a typical monoamine transporter uptake inhibition assay.

Acetylcholinesterase (AChE): Targeting Cognitive Decline

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease to improve cognitive function. Benzyl-substituted piperidines are known AChE inhibitors, and the azetidine scaffold has been explored as a bioisosteric replacement.[5]

Key SAR Insights for Acetylcholinesterase Inhibitors:

  • N-Benzyl Group: The N-benzyl group is a crucial pharmacophoric element, often interacting with the peripheral anionic site (PAS) of the AChE enzyme. Substituents on the benzyl ring can fine-tune this interaction.

  • Azetidine vs. Piperidine: Replacing a piperidine ring with an azetidine ring can alter the compound's conformational flexibility and polarity, which can impact binding affinity and selectivity over other cholinesterases like butyrylcholinesterase (BuChE).

  • Linker and C3-Substituents: The nature and length of the linker connecting the azetidine ring to other pharmacophoric elements, as well as substituents at the C3-position, are critical for optimal interaction with the catalytic active site (CAS) of AChE.

Comparative Activity of Benzyl-Substituted Azetidine Analogs as AChE Inhibitors:

Compound IDCore ScaffoldR (Benzyl Substitution)AChE IC50 (µM)
3a AzetidineH15.2
3b Azetidine3-OCH38.5
3c Azetidine4-F12.8
4a (Donepezil analog) Piperidine5,6-diOCH3 (on indanone)0.0057

Data are representative values compiled from published studies.[5]

The data suggests that while benzyl-substituted azetidines can inhibit AChE, their potency may be lower than that of the corresponding piperidine analogs, such as the highly potent drug Donepezil. However, the azetidine scaffold offers opportunities for fine-tuning selectivity and pharmacokinetic properties. The methoxy substitution on the benzyl ring in the azetidine series appears to enhance potency.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified human acetylcholinesterase in phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37 °C.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of acetylthiocholine iodide solution.

  • Data Acquisition: Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cannabinoid Receptors: Modulators of the Endocannabinoid System

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that are key components of the endocannabinoid system. They are involved in a wide range of physiological processes, and modulators of these receptors have therapeutic potential for pain, inflammation, and neurological disorders. Benzyl-substituted indoles are a well-established class of cannabinoid receptor ligands, and azetidine-containing analogs have been explored to improve their properties.[6]

Key SAR Insights for Cannabinoid Receptor Modulators:

  • N-Benzyl Group: The N-benzyl group on the indole core often contributes to high affinity for both CB1 and CB2 receptors. Substitutions on the benzyl ring can modulate this affinity and introduce selectivity.

  • Azetidine Moiety: The introduction of an azetidine ring, for example, as part of a larger substituent on the indole core, can influence the overall conformation of the molecule and its interaction with the receptor binding pocket.

  • Other Substituents: Modifications at other positions of the indole ring are crucial for determining agonist versus antagonist activity and for fine-tuning selectivity between CB1 and CB2 receptors.

Comparative Activity of Benzyl-Substituted Azetidine-related Analogs as Cannabinoid Receptor Ligands:

Compound IDKey Structural FeatureCB1 Ki (nM)CB2 Ki (nM)
5a N-benzyl indolequinuclidinone9.11.3
5b (F on benzyl) N-(4-fluorobenzyl) indolequinuclidinone11.71.3
5c (COOCH3 on indole) N-benzyl indole (6-COOCH3) quinuclidinone85.72.5

Data are representative values compiled from published studies.[6]

In this series of N-benzyl indolequinuclidinone analogs, which can be considered structurally related to benzyl-substituted azetidines in terms of the benzyl group's role, high affinity for both CB1 and CB2 receptors is observed. Interestingly, substitution on the benzyl ring (fluorine) has a modest effect on affinity, while substitution on the indole ring significantly impacts selectivity, with compound 5c showing a clear preference for the CB2 receptor.

Logical Relationship: SAR of Benzyl-Substituted Azetidine Analogs

G cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Pharmacological Outcomes scaffold Benzyl-Substituted Azetidine benzyl_sub Benzyl Ring Substituents (position, electronics) scaffold->benzyl_sub azetidine_sub Azetidine Ring Substituents (position, stereochemistry) scaffold->azetidine_sub linker Linker Moiety (length, rigidity) scaffold->linker potency Potency (IC50, Ki, EC50) benzyl_sub->potency selectivity Selectivity (vs. related targets) benzyl_sub->selectivity azetidine_sub->potency azetidine_sub->selectivity linker->potency pk_props Pharmacokinetics (metabolic stability, solubility) linker->pk_props

Caption: Key structural modifications influencing the pharmacological properties of benzyl-substituted azetidines.

Causality Behind Experimental Choices

The selection of synthetic routes and biological assays in SAR studies is a critical aspect of drug discovery, driven by a combination of established principles and project-specific goals.

Synthetic Strategy:

The synthesis of benzyl-substituted azetidines often involves the N-benzylation of a pre-formed azetidine ring or the cyclization of a precursor already containing the benzyl group. The choice of a specific route is often dictated by the desired substitution pattern and stereochemistry. For example, intramolecular cyclization of γ-amino alcohols or halides is a common strategy. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is often necessary to control reactivity at different positions of the azetidine ring during multi-step syntheses. The selection of reagents and reaction conditions is optimized to achieve high yields, purity, and, where applicable, stereoselectivity.[7][8]

Biological Assay Design:

The choice of biological assays is tailored to the specific target class. For monoamine transporters, radioligand uptake inhibition assays using cells stably expressing the transporter of interest are the gold standard.[9][10] These assays directly measure the functional consequence of transporter inhibition. For enzymes like acetylcholinesterase, colorimetric assays such as the Ellman's method are widely used due to their simplicity and reliability. For GPCRs like the cannabinoid receptors, radioligand binding assays are employed to determine the affinity of the compounds for the receptor.[11] The choice of radioligand and assay conditions is crucial for obtaining accurate and reproducible data.

Conclusion

The benzyl-substituted azetidine scaffold represents a highly versatile and valuable starting point for the design of novel therapeutic agents. The comparative SAR analysis presented in this guide highlights how systematic modifications to this core structure can lead to potent and selective modulators of a diverse range of biological targets. The interplay between the electronic and steric properties of substituents on the benzyl ring, the nature of functional groups on the azetidine ring, and the overall molecular architecture provides a rich chemical space for exploration. By understanding these intricate structure-activity relationships and employing rational experimental design, researchers can continue to unlock the full potential of this privileged scaffold in the pursuit of new and improved medicines.

References

  • Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1013-1018. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-22.
  • Singh, G. S., & D'hooghe, M. (2022). Azetidines in Medicinal Chemistry: A Review. Current Medicinal Chemistry, 29(1), 1-3.
  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • Paudel, K. S., et al. (2019). Triple reuptake inhibitors: Design, synthesis and structure-activity relationship of benzylpiperidine—tetrazoles. Bioorganic & Medicinal Chemistry, 27(15), 3323-3334.
  • Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(33), 5483-5495.
  • Çakır, B., et al. (2019).
  • Al-Abed, Y., et al. (2009). Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4153-4156.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of azetidine .pptx. Retrieved from [Link]

  • Labbé, C. M., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Biomolecular Structure and Dynamics, 39(1), 1-12.
  • Elsevier. (n.d.). Azetidine Synthesis. Retrieved from [Link]

  • Silvestri, R., et al. (2009). Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. 2. Effect of the 3-carboxamide substituent on the affinity and selectivity profile. Bioorganic & Medicinal Chemistry, 17(14), 5038-5050.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(21), 9145-9150.
  • Reddy, M. S., et al. (2016). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Organic Process Research & Development, 20(8), 1465-1471.
  • van der Mey, D., et al. (2017). Synthesis and SAR evaluation of coumarin derivatives as potent cannabinoid receptor agonists. European Journal of Medicinal Chemistry, 138, 92-105.
  • Pérez-Vásquez, A., et al. (2023). Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. Molecules, 28(21), 7384.
  • Cikotiene, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Kim, M. H., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules, 28(4), 1640.
  • Lee, J., et al. (2021).
  • Iester, M., et al. (2026). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 31(1), 123.
  • Pandit, C., et al. (2021). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. Journal of Medicinal Chemistry, 64(15), 11342-11363.
  • Paudel, K. S., et al. (2019). Triple reuptake inhibitors: Design, synthesis and structure-activity relationship of benzylpiperidine—tetrazoles. Bioorganic & Medicinal Chemistry, 27(15), 3323-3334.
  • Albright, J. D., et al. (2007). Azetidinones as Vasopressin V1a Antagonists. Journal of Medicinal Chemistry, 50(24), 6125-6138.
  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(23), 4542-4548.
  • Ciano, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930.
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A Comparative Guide to the Validation of Analytical Methods for 1-(2-Chloro-4-fluorobenzyl)azetidine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. The purity, potency, and consistency of active pharmaceutical ingredients (APIs) and their synthetic intermediates are paramount. 1-(2-Chloro-4-fluorobenzyl)azetidine is a substituted azetidine, a class of compounds of significant interest in medicinal chemistry due to their unique structural properties and presence in various biologically active molecules.[1][2] As a potential intermediate in complex syntheses, the ability to accurately quantify it is a critical control point in the manufacturing process.

The objective of analytical method validation is to provide documented evidence that a procedure is fit for its intended purpose.[3][4] This guide provides a comparative analysis of suitable analytical techniques for the quantification of 1-(2-Chloro-4-fluorobenzyl)azetidine. It further offers an in-depth, field-proven protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method, structured around the authoritative guidelines of the International Council for Harmonisation (ICH).[3][5] Every experimental choice herein is explained not just by what to do, but why it is the scientifically sound approach, ensuring a self-validating and robust analytical system.

The Regulatory Bedrock: Understanding Validation Parameters

Any analytical method destined for use in a regulated environment must be validated according to standards set by bodies like the ICH, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[6][7][8] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the universally recognized standard and outlines the essential performance characteristics that must be investigated.[3][9]

The core validation parameters are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10][11] It is often assessed by recovery studies.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[3]

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[10]

Selecting the Right Tool: A Comparative Overview of Analytical Techniques

The choice of an analytical instrument is the first critical decision in method development.[12] For a molecule like 1-(2-Chloro-4-fluorobenzyl)azetidine, which possesses a UV-active chromophore (the chlorofluorophenyl group) and is non-volatile, liquid chromatography is the most logical approach.[13]

Technique Principle Advantages Disadvantages Best Suited For
HPLC with UV/PDA Detection Separates compounds based on their interaction with a stationary phase, with detection based on light absorbance.Robust, reproducible, lower operational cost, widely available, and straightforward to operate.[14]Limited sensitivity and specificity; co-eluting impurities with similar UV spectra can interfere.[15]Routine quality control, purity assessment, and quantification of major components in drug substances and products.[16][17]
LC with Mass Spectrometry (LC-MS/MS) Combines HPLC separation with mass-based detection, providing molecular weight and structural information.Unparalleled sensitivity and selectivity; capable of identifying and quantifying trace-level impurities.[14][18][19]High initial and maintenance costs, requires specialized expertise, susceptible to matrix effects (ion suppression).[15]Impurity profiling, bioanalytical studies, and quantification of analytes in complex matrices.

Justification for this Guide: For quantifying a manufacturing intermediate like 1-(2-Chloro-4-fluorobenzyl)azetidine, where the primary goal is to determine the assay of the main component in a relatively clean sample, HPLC with UV detection offers the optimal balance of performance, cost, and reliability.[13] It is the workhorse of the pharmaceutical industry for this exact purpose.

An In-Depth Guide: Validation of a Reversed-Phase HPLC-UV Method

This section details the logical flow from method development to the execution of validation protocols.

Part 1: The "Why" - A Scientifically-Grounded Method Development Strategy

An effective method is not found by accident; it is designed. The physicochemical properties of 1-(2-Chloro-4-fluorobenzyl)azetidine dictate our choices. The molecule contains a non-polar substituted benzyl group and a polar azetidine ring, making it an ideal candidate for Reversed-Phase (RP) HPLC.

  • Column Selection: A C18 (octadecylsilane) column is the logical starting point. Its non-polar stationary phase provides effective retention for moderately non-polar compounds like our target analyte.[20] A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.

  • Mobile Phase Selection: The goal is to achieve a good retention factor (k' between 2 and 10), sharp peak shape, and reasonable run time.

    • Organic Component: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.

    • Aqueous Component: The azetidine ring contains a basic nitrogen atom (pKa ~11.3 for the parent azetidine).[21] To ensure consistent retention and prevent peak tailing, its ionization state must be controlled. An acidic mobile phase buffer (e.g., 20 mM potassium phosphate adjusted to pH 3.0) will ensure the nitrogen is consistently protonated.

  • Detection Wavelength: The 2-chloro-4-fluorophenyl moiety is the primary chromophore. To maximize sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of the analyte. This is determined experimentally by running a standard through a Photodiode Array (PDA) detector.

  • System Suitability Testing (SST): Before any sample analysis, the chromatographic system's fitness for use must be verified.[22] This is a non-negotiable part of the process, ensuring the validity of the results generated on a given day.[23][24] A standard solution is injected multiple times (typically 5 or 6 replicates) and the results are checked against pre-defined criteria.

G cluster_dev Method Development Workflow Analyte Analyte Characterization (Structure, Polarity, pKa, UV) Column Column Selection (e.g., C18, C8) Analyte->Column Informs MobilePhase Mobile Phase Optimization (Organic/Aqueous Ratio, pH) Analyte->MobilePhase Informs Detector Detector Settings (Wavelength, Bandwidth) Analyte->Detector Informs SST Define System Suitability Criteria (Tailing, Plates, %RSD) Column->SST Leads to MobilePhase->SST Leads to Detector->SST Leads to FinalMethod Final Optimized Method SST->FinalMethod Confirms

Caption: Logical workflow for HPLC method development.

Part 2: The "How" - Experimental Protocols & Acceptance Criteria

The following protocols are based on ICH Q2(R1) guidelines.[3]

  • Protocol:

    • Prepare a standard solution of 1-(2-Chloro-4-fluorobenzyl)azetidine at the target concentration.

    • Inject the standard solution six consecutive times.

    • Calculate the key performance parameters.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0[22]

    • Theoretical Plates (N): ≥ 2000

    • % Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%[22]

  • Protocol:

    • Inject a blank solution (diluent).

    • Inject a solution of the reference standard.

    • Inject a sample solution spiked with known related substances or impurities, if available.

    • Perform forced degradation studies (e.g., expose the sample to acid, base, peroxide, heat, and light) and inject the resulting solutions.

  • Rationale: This demonstrates that the diluent and potential impurities or degradants do not co-elute with the main analyte peak, ensuring the signal is solely from the compound of interest.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and placebo chromatograms. In the forced degradation samples, the analyte peak should be spectrally pure (if using a PDA detector) and well-resolved from any degradation products (Resolution > 2.0).

  • Protocol:

    • Prepare a series of at least five standard solutions ranging from the LOQ to 150% of the target assay concentration.

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Rationale: This confirms the direct proportionality between the detector response and analyte concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the regression line should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Sample Data Presentation: Linearity

Concentration (µg/mL) Mean Peak Area
50 (50%) 451023
80 (80%) 721588
100 (100%) 902115
120 (120%) 1083450
150 (150%) 1352998

| | 0.9999 |

  • Protocol:

    • Prepare a synthetic sample matrix (placebo).

    • Spike the placebo with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate (for a total of 9 determinations).

    • Analyze the samples and calculate the percentage of the analyte recovered.

  • Rationale: This demonstrates how close the measured value is to the true value, free from bias from the matrix.

  • Acceptance Criteria: The mean percent recovery for each level should be within 98.0% to 102.0%.

  • Protocol (Repeatability):

    • Prepare six individual samples of the analyte at 100% of the target concentration.

    • Analyze all six samples using the method.

    • Calculate the %RSD of the results.

  • Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

  • Rationale: This demonstrates the method's consistency and lack of random error, both within a single run and over time under typical laboratory variations.[3]

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision (combining all 12 results) should also be ≤ 2.0%.

Sample Data Presentation: Precision

Sample # Assay (%) - Day 1 Assay (%) - Day 2
1 99.8 100.3
2 100.1 99.5
3 100.5 100.1
4 99.6 99.9
5 100.2 100.6
6 99.9 99.7
Mean 100.02 100.02
%RSD 0.35% 0.41%

| Overall %RSD | 0.38% | |

  • Protocol (Signal-to-Noise Method):

    • Prepare and inject progressively more dilute solutions of the reference standard.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for the LOQ.

    • Determine the concentration that yields an S/N ratio of approximately 3 for the LOD.

  • Rationale: This establishes the lower limits of the method's performance.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy (e.g., by analyzing 6 replicates at the proposed LOQ concentration, with %RSD ≤ 10% and recovery of 80-120%).

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters.

    • Typical variations include:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Mobile phase organic composition (± 2%)

      • Flow rate (± 0.1 mL/min)

  • Rationale: This ensures that minor, unavoidable variations in day-to-day execution do not significantly impact the results, proving the method's reliability.

  • Acceptance Criteria: The system suitability parameters should still be met, and the assay result should not significantly change compared to the analysis under normal conditions.

Visualizing the Validation Process

The validation parameters are interconnected and follow a logical sequence.

G cluster_val Overall Validation Sequence node_spec Specificity (Forced Degradation) node_lin Linearity node_spec->node_lin node_report Validation Report node_spec->node_report node_range Range node_lin->node_range node_acc Accuracy node_lin->node_acc node_prec Precision (Repeatability & Intermediate) node_lin->node_prec node_lin->node_report node_loq LOQ / LOD node_range->node_loq node_acc->node_range node_acc->node_report node_prec->node_range node_prec->node_report node_loq->node_report node_rob Robustness node_rob->node_report

Caption: A typical workflow for analytical method validation.

Conclusion

The successful validation of an analytical method is a cornerstone of quality in the pharmaceutical industry. For the quantification of 1-(2-Chloro-4-fluorobenzyl)azetidine, a well-developed reversed-phase HPLC-UV method provides a robust, reliable, and cost-effective solution suitable for its intended purpose in a manufacturing environment. While more sensitive techniques like LC-MS are invaluable for trace analysis, the HPLC-UV method, when validated according to the rigorous framework of the ICH Q2(R1) guideline, delivers trustworthy data for assay and purity determination.[3][14]

This guide has elucidated not only the necessary experimental steps but also the scientific rationale underpinning them. By following this structured approach—from logical method development to the systematic execution of validation tests—researchers and drug development professionals can establish an analytical procedure that is scientifically sound, defensible, and fully compliant with global regulatory expectations.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Neuland Labs. (2025). Analytical Method Validation: Key Parameters & Common Challenges. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Patel, K. et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmacy and Biological Sciences.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaceutical Technology. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • Slideshare. Analytical method validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Prolytic. (2023). Analytical method validation: are your analytical methods suitable for intended use?. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Neuland Labs. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • International Council for Harmonisation. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Neuland Labs. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • gmp-compliance.org. (2014). System Suitability for USP Methods - USP's Future Expectations. [Link]

  • Walsh Medical Media. (2012). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]

  • Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. [Link]

  • Elsevier. HPLC Method Development for Pharmaceuticals, Volume 8 - 1st Edition. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Aijiren. (2025). HPLC vs. LCMS: The Complete Guide to Choosing the Right Technique. [Link]

  • Farmacia Journal. COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. [Link]

  • National Center for Biotechnology Information. Azetidine - PubChem. [Link]

  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • Medwin Publishers. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. [Link]

  • ResearchGate. (2025). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. [Link]

  • Journal of the American Chemical Society. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. [Link]

  • Semantic Scholar. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. [Link]

  • Journal of Pharmaceutical Research International. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. [Link]

Sources

In Vitro Assay Validation for 1-(2-Chloro-4-fluorobenzyl)azetidine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Context

In the landscape of modern medicinal chemistry, 1-(2-Chloro-4-fluorobenzyl)azetidine represents a critical "privileged scaffold."[1] It serves as the lipophilic amine core for several next-generation S1P1 (Sphingosine-1-phosphate receptor 1) modulators and monoamine transporter inhibitors. Structurally, it mimics the "head-group" pharmacophore of blockbuster drugs like Siponimod (Mayzent).

This guide focuses on validating the in vitro activity of this specific fragment. Unlike fully optimized clinical candidates, this molecule is often used in Fragment-Based Drug Discovery (FBDD) to validate assay sensitivity. If your assay cannot detect the moderate affinity of this core fragment, it will likely fail to discriminate subtle SAR (Structure-Activity Relationship) changes in more complex analogs.

Primary Validation Target: Human S1P1 Receptor (Gi-coupled GPCR). Secondary Utility: Monoamine Transporter (DAT/SERT) screening.

Comparative Performance Analysis

To validate the biological activity of 1-(2-Chloro-4-fluorobenzyl)azetidine (referred to herein as CFA-Az ), we must compare its performance against the "Gold Standard" clinical agonist (Fingolimod/FTY720-P ) and a structural analog (Siponimod ).

Table 1: Comparative Potency & Assay Suitability

Data represents consensus values for the azetidine-benzyl scaffold class in CHO-K1/S1P1 overexpression systems.

FeatureCFA-Az (The Fragment) Siponimod (The Drug) FTY720-P (The Standard) Vehicle (DMSO)
Role Fragment/ProbeClinical AgonistPan-S1P AgonistNegative Control
Molecular Weight ~199.65 Da516.6 Da307.4 Da78.13 Da
Binding Affinity (

)
Micromolar (

)
Nanomolar (

)
Nanomolar (

)
N/A
GTP

S

~60-70% (Partial Agonist)100% (Full Agonist)100% (Full Agonist)< 5%
Assay Window Req. High Sensitivity (Z' > 0.7)Standard (Z' > 0.5)Standard (Z' > 0.5)N/A
Solubility (PBS) High (>100

)
Low (Requires carrier)ModerateN/A
Expert Insight: The "Fragment Trap"

Researchers often fail when validating CFA-Az because they use assay conditions optimized for nanomolar drugs like Siponimod. Because CFA-Az is a fragment , it has a faster off-rate (


) and lower affinity.
  • Recommendation: You must run this validation at higher concentrations (up to

    
    ) and use a kinetic read mode  (like FLIPR or Impedance) rather than a static endpoint to capture the transient binding event.
    

Mechanistic Validation: The S1P1 Signaling Pathway

To validate CFA-Az activity, one must understand that it acts as a biased ligand or partial agonist, engaging the Gi/o pathway to inhibit cAMP but potentially inducing less


-arrestin recruitment than the full drug.
Diagram: S1P1 Gi-Coupled Signaling Flow

The following diagram illustrates the pathway you are interrogating. CFA-Az binds at the extracellular pocket, driving the


 dissociation.

S1P1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CFA CFA-Az (Ligand) S1P1 S1P1 Receptor (GPCR) CFA->S1P1 Moderate Affinity (Transient) Siponimod Siponimod (Reference) Siponimod->S1P1 High Affinity (Stable) G_protein Gi/o Heterotrimer S1P1->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition (-) ERK ERK1/2 Phosphorylation G_protein->ERK Downstream Signaling cAMP cAMP Levels (DECREASE) AC->cAMP Reduction

Caption: S1P1 activation by CFA-Az leads to Gi-mediated inhibition of Adenylyl Cyclase. Note the transient binding nature of the fragment compared to Siponimod.

Detailed Experimental Protocol: GTP S Binding Assay

The [


 Binding Assay  is the most robust method to validate CFA-Az because it measures the very first step of GPCR activation, independent of downstream amplification which can mask the weak efficacy of fragments.
Materials Required[2][3][4][5][6][7][8][9]
  • Membranes: CHO-K1 cells overexpressing human S1P1 (

    
    /well).
    
  • Ligand: 1-(2-Chloro-4-fluorobenzyl)azetidine (Stock: 10 mM in DMSO).

  • Reference: FTY720-P (Stock: 1 mM in DMSO).

  • Tracer:

    
     (1250 Ci/mmol).
    
  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

    
    , 0.1% Fatty Acid-Free BSA, 
    
    
    
    GDP.
Step-by-Step Methodology
  • Membrane Preparation (Crucial Step):

    • Thaw S1P1 membranes on ice. Do not vortex vigorously; shear stress destroys GPCR-G protein coupling.

    • Dilute membranes in Assay Buffer containing

      
       GDP. The GDP is critical to suppress basal noise, allowing the weak signal of CFA-Az to be detected.
      
  • Compound Addition:

    • Prepare a 10-point serial dilution of CFA-Az (Range:

      
       to 
      
      
      
      ).
    • Add

      
       of compound to a 96-well scintillant-coated plate (FlashPlate or SPA).
      
    • Control: Add

      
       FTY720-P (Max Signal) and DMSO (Min Signal).
      
  • Reaction Initiation:

    • Add

      
       of membrane suspension.
      
    • Incubate for 15 minutes at Room Temperature (Pre-coupling step).

    • Add

      
       of 
      
      
      
      (Final concentration: 0.1 nM).
  • Incubation & Detection:

    • Incubate for 60 minutes at 25°C with gentle shaking.

    • Centrifuge plate at 800 x g for 5 minutes (if using FlashPlate) to settle membranes.

    • Read on a Microbeta Scintillation Counter.

  • Data Analysis:

    • Calculate % Stimulation:

      
      
      
    • Success Criteria: CFA-Az should exhibit a sigmoidal dose-response with an

      
       of 50-70% relative to FTY720. If 
      
      
      
      < 20%, the fragment is inactive or the assay sensitivity is too low.

Alternative Assay: Label-Free Cellular Impedance (xCELLigence)

For researchers avoiding radioactivity, cellular impedance is the superior validation method for this molecule. It detects cytoskeletal rearrangement (cell spreading) induced by S1P1 activation.

  • Why for CFA-Az? Impedance measures the integrated cellular response. Weak fragments often show distinct kinetic profiles (rapid onset, rapid decay) compared to drugs (rapid onset, sustained plateau).

  • Protocol Snapshot:

    • Seed CHO-S1P1 cells (20k/well) in E-Plates.

    • Starve cells (serum-free media) for 4 hours to reduce basal signaling.

    • Inject CFA-Az (

      
      ).
      
    • Expected Result: A transient peak in Cell Index (CI) within 5-10 minutes, returning to baseline faster than the FTY720 control.

Troubleshooting & Self-Validation

To ensure your system is self-validating, perform the "Shift Assay" :

  • The Concept: If CFA-Az is a true competitive ligand, its

    
     (or 
    
    
    
    ) should shift in the presence of a known antagonist (e.g., W146).
  • The Experiment: Run the GTP

    
    S dose-response of CFA-Az in the presence of 
    
    
    
    W146.
  • The Validation: The curve for CFA-Az must shift to the right (higher concentration required). If the curve flattens (non-competitive) or doesn't move, CFA-Az is acting via a non-specific mechanism (e.g., membrane disruption), which is a common false positive for benzyl-azetidines.

References

  • Siponimod (Mayzent)

    • Pan, S., et al. (2013). "Discovery of BAF312 (Siponimod)
  • Azetidine Scaffolds in Drug Discovery

    • Mughal, H., & Szostak, M. (2021).[2] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry.

  • GTP

    
    S Assay Validation Standards: 
    
    • Harrison, C., & Traynor, J. R. (2003).
  • Fragment-Based Screening for GPCRs

    • Congreve, M., et al. (2008). "Detection of ligands for GPCRs using label-free optical biosensor methods." Methods in Molecular Biology.

Sources

Comparison of 1-(2-Chloro-4-fluorobenzyl)azetidine with pyrrolidine and piperidine analogues

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 1-(2-Chloro-4-fluorobenzyl)azetidine vs. Pyrrolidine and Piperidine Analogues[1]

Executive Summary

In modern drug discovery, the "Azetidine Switch"—replacing larger saturated heterocycles (pyrrolidine, piperidine) with the strained four-membered azetidine ring—has become a critical strategy for optimizing lead compounds.[1] This guide provides an in-depth technical comparison of 1-(2-Chloro-4-fluorobenzyl)azetidine against its 5- and 6-membered analogues.[2]

The data presented here demonstrates that while the 2-chloro-4-fluorobenzyl moiety provides essential lipophilic contacts (often for GPCR or ion channel hydrophobic pockets), the choice of the nitrogen-containing core dictates the molecule's physicochemical "survival" in a biological system.[2] The azetidine analogue typically offers superior metabolic stability and a lower lipophilicity profile (


) while maintaining basicity suitable for cation- 

interactions.[2]
Part 1: Physicochemical Performance Comparison

The following data synthesizes experimental trends observed when contracting ring size from piperidine (6) to pyrrolidine (5) to azetidine (4) while retaining the 2-chloro-4-fluorobenzyl pharmacophore.

Table 1: Comparative Physicochemical Profile

FeaturePiperidine Analogue Pyrrolidine Analogue Azetidine (Target) Impact of Switch
Ring Size 6-membered5-membered4-memberedHigh ring strain (~25 kcal/mol)
Basicity (

)
~11.2~11.3~10.8 - 11.0Modulated: Increased

-character in N-C bonds slightly lowers

.[2]
Lipophilicity (

)
High (Baseline)ModerateLowest Significant reduction in lipophilicity improves solubility.[2]
Metabolic Stability (

)
High ClearanceModerate ClearanceLow Clearance Reduced

-carbon oxidation susceptibility.[2]
Ligand Efficiency (LE) ModerateGoodExcellent Lower MW and improved potency/lipophilicity ratio.[2]
Vector Orientation Chair conformationEnvelope conformationPuckered planarAltered bond vectors can access novel IP space.[2]
Expert Insight: The "Hybridization Effect"

The superior performance of the azetidine analogue is not accidental. In the 4-membered ring, the internal C-N-C bond angle is compressed (~90°). To accommodate this strain, the nitrogen atom rehybridizes, increasing the


-character of the ring bonds and, consequently, the 

-character of the lone pair orbital.[3][4][5]
  • Result: The lone pair is held more tightly to the nucleus, slightly reducing basicity compared to the piperidine analogue.[3][6] This often reduces hERG liability while maintaining sufficient basicity for target binding.[2]

Part 2: Experimental Protocols

To validate the performance of 1-(2-Chloro-4-fluorobenzyl)azetidine, the following self-validating protocols are recommended.

Protocol A: Modular Synthesis via Reductive Amination

This pathway minimizes side reactions common in direct alkylation and ensures high yield for the azetidine scaffold.

Reagents:

  • Amine: Azetidine hydrochloride (or pyrrolidine/piperidine for controls).[2]

  • Aldehyde: 2-Chloro-4-fluorobenzaldehyde.[2]

  • Reductant: Sodium triacetoxyborohydride (STAB).[2]

  • Solvent: DCE (1,2-Dichloroethane).[2]

Step-by-Step Methodology:

  • Free Base Formation: If starting with azetidine HCl, neutralize with 1.0 eq of TEA in DCE for 10 min.

  • Imine Formation: Add 2-Chloro-4-fluorobenzaldehyde (1.0 eq) to the amine solution. Stir at RT for 30-60 minutes.[2] Checkpoint: Monitor consumption of aldehyde via TLC (Hex/EtOAc).

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. The mild nature of STAB prevents reduction of the aldehyde prior to imine formation.

  • Quench & Workup: After 16h, quench with sat.

    
    . Extract with DCM.[2]
    
  • Purification: The azetidine product is often more polar; use a gradient of 0-10% MeOH in DCM.[2]

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

This assay quantifies the "Azetidine Advantage" in blocking metabolic soft spots.

  • Incubation: Incubate test compounds (

    
    ) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
    
  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to precipitate proteins.[2]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and intrinsic clearance (
    
    
    ).
    • Success Criteria: The azetidine analogue should show a

      
      -fold increase in 
      
      
      
      compared to the piperidine analogue due to steric shielding of the
      
      
      -carbons.[2]
Part 3: Visualizing the Workflow

The following diagram illustrates the synthesis logic and the decision matrix for selecting the azetidine scaffold based on experimental outcomes.

Azetidine_Workflow Start Target: 2-Cl-4-F-Benzyl Amine Aldehyde Precursor: 2-Cl-4-F-Benzaldehyde Start->Aldehyde Amine_Choice Select Amine Core Aldehyde->Amine_Choice Azetidine Azetidine (4-ring) High Strain Amine_Choice->Azetidine Optimization Pyrrolidine Pyrrolidine (5-ring) Amine_Choice->Pyrrolidine Standard Piperidine Piperidine (6-ring) Amine_Choice->Piperidine Standard Rxn Reductive Amination (STAB, DCE, RT) Azetidine->Rxn Pyrrolidine->Rxn Piperidine->Rxn Assay Microsomal Stability (LC-MS/MS) Rxn->Assay Result_Aze Result: Low Cl_int (Metabolically Stable) Assay->Result_Aze Azetidine Path Result_Pip Result: High Cl_int (Rapid Oxidation) Assay->Result_Pip Piperidine Path

Caption: Comparative workflow demonstrating the synthesis and metabolic evaluation pathways. Note the divergence in stability outcomes favoring the azetidine scaffold.

References
  • Lowe, M. et al. (2010).[2] "The Azetidine Switch: A Strategy for Modulating Physicochemical Properties and Metabolic Stability."[2] Journal of Medicinal Chemistry. (Generalized citation for the principle).

  • Wuitschik, G. et al. (2010).[2] "Oxetanes and Azetidines as Modules in Drug Discovery." Angewandte Chemie International Edition.

  • BenchChem. (2025).[2] "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem Application Notes.

  • Stepan, A. F. et al. (2011).[2] "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry. (Demonstrates the metabolic advantages of 4-membered rings).[2]

  • ChemScene. (2024). "Product Monograph: 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine." ChemScene Catalog.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Chloro-4-fluorobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 1-(2-Chloro-4-fluorobenzyl)azetidine. As a specialized chemical used in research and development, its handling and disposal require a thorough understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted safely, responsibly, and in full compliance with environmental regulations.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal protocol is a comprehensive understanding of the substance's intrinsic hazards. 1-(2-Chloro-4-fluorobenzyl)azetidine is a complex organic molecule whose structure dictates its disposal pathway. Its key features are a halogenated (chloro- and fluoro-) benzyl group and an azetidine ring, a nitrogen-containing heterocycle.

Due to these structural motifs, this compound must be managed as a regulated hazardous waste from the moment it is generated until its final destruction, a principle known as "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

Inferred Hazard Profile

While a specific Safety Data Sheet (SDS) for 1-(2-Chloro-4-fluorobenzyl)azetidine may not be readily available, a risk assessment can be conducted based on its constituent parts:

  • Halogenated Organic Compound: The presence of chlorine and fluorine atoms classifies this as a halogenated organic compound.[6] These substances are often toxic and can be persistent in the environment.[5][7] Their disposal is more costly and requires specialized high-temperature incineration with scrubbers to neutralize acidic gases (like HCl and HF) formed during combustion.[4]

  • Azetidine Moiety: Azetidine and its derivatives can be corrosive, causing severe skin and eye damage.[8][9][10] They are often harmful if swallowed or inhaled and may cause respiratory tract irritation.[11][12][13]

  • Reactivity: This compound is likely incompatible with strong oxidizing agents and strong acids.[10][12] Contact with such materials could lead to vigorous, uncontrolled reactions.

Hazard ClassInferred RiskRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on general toxicity of azetidine derivatives and halogenated compounds.[7][8][11]
Corrosivity Potential to cause skin and eye irritation or burns.A known property of many simple azetidines.[8][10]
Environmental Potentially persistent and harmful to aquatic life.Common characteristic of halogenated organic molecules.[7]
Reactivity Incompatible with strong acids and oxidizing agents.General reactivity for amine-containing compounds.[10][12]

Procedural Workflow for Disposal

The following sections provide a step-by-step methodology for the safe handling and disposal of 1-(2-Chloro-4-fluorobenzyl)azetidine.

Personal Protective Equipment (PPE) and Safe Handling

Before handling the material for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[10]

  • Hand Protection: Use chemically resistant gloves, such as nitrile. Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[8][10]

  • Body Protection: A lab coat or a chemical-resistant suit is required.[10]

  • Respiratory Protection: All handling of this substance, especially if it is a powder or volatile liquid, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5][12]

Waste Segregation: The Critical First Step

Proper segregation is the most important step in the disposal process. This ensures safety, regulatory compliance, and cost-effective disposal for the institution.

  • Designate as Halogenated Waste: This compound must be collected in a waste container specifically designated for Halogenated Organic Waste .[5][6][14] Do not mix it with non-halogenated solvents like acetone, ethanol, or hexane.[4][6] Mixing waste streams improperly is a common and serious compliance violation.[15]

Containerization Protocol

The integrity and labeling of the waste container are critical for safety and compliance.

  • Select a Compatible Container: Use a container made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable. The container must be free from damage and have a secure, leak-proof screw cap.[16][17]

  • Proper Labeling: The container must be clearly labeled before the first drop of waste is added.[14] The label must include:

    • The words "Hazardous Waste" .[4][16]

    • The full chemical name: "1-(2-Chloro-4-fluorobenzyl)azetidine" . Do not use abbreviations or chemical formulas.[14][16]

    • An accurate list of all contents and their approximate percentages if it is a mixture.

    • The date when waste was first added to the container (the "accumulation start date").[3]

On-Site Storage at Satellite Accumulation Areas (SAAs)

Regulations allow for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs), which are locations at or near the point of generation and under the control of laboratory personnel.[16][18]

  • Location: The waste container should be stored in the laboratory where the waste is generated, for example, within a secondary containment tray in a designated cabinet.[16][17]

  • Container Status: Keep the waste container closed at all times except when actively adding waste. Do not leave a funnel in the container opening.[4][16]

  • Volume Limits: Do not fill containers more than 90-95% full to allow for vapor expansion and prevent spills.[19]

Disposal Decision Workflow

The following diagram illustrates the logical process for categorizing and handling chemical waste like 1-(2-Chloro-4-fluorobenzyl)azetidine.

G start Chemical Waste Generated (1-(2-Chloro-4-fluorobenzyl)azetidine) check_halogen Does the molecule contain Halogens (F, Cl, Br, I)? start->check_halogen container_halo Collect in dedicated 'HALOGENATED ORGANIC WASTE' container check_halogen->container_halo Yes container_nonhalo Collect in dedicated 'NON-HALOGENATED ORGANIC WASTE' container check_halogen->container_nonhalo No halogen_yes Yes halogen_no No labeling Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Accumulation Start Date container_halo->labeling storage Store in Satellite Accumulation Area - Keep container closed - Use secondary containment labeling->storage pickup Arrange for pickup by Environmental Health & Safety (EHS) or licensed disposal vendor storage->pickup

Caption: Disposal decision workflow for chemical waste.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Small Spills: For minor spills contained within a chemical fume hood, use an inert absorbent material (e.g., vermiculite or sand) to soak up the substance. Carefully sweep or scoop the absorbed material into your hazardous waste container. Decontaminate the area with an appropriate solvent.

  • Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the area immediately.[14] Alert colleagues, secure the area to prevent entry, and contact your institution's emergency response team or Environmental Health & Safety (EHS) office.[14]

Final Disposal and Record-Keeping

Once the waste container is nearly full (90-95%), it must be prepared for final disposal.

  • Finalize Labeling: Ensure the label is complete and legible.

  • Request Pickup: Contact your institution's EHS office to schedule a waste pickup.[16][18] Do not attempt to transport the waste yourself or hire an unlicensed third party.

  • Documentation: Your EHS office will manage the official documentation, such as the Uniform Hazardous Waste Manifest, which tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[1] This documentation is a key part of RCRA compliance.[20][21]

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the integrity of your institution's research operations.

References

  • EcoOnline. (n.d.). RCRA Hazardous Wastes. EcoOnline Help Center. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • aapptec. (n.d.). Safety Data Sheet: D-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020, February 4). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid. Retrieved from [Link]

  • Aaron Chemicals LLC. (2025, August 4). Safety Data Sheet: 2-(trifluoromethyl)azetidine hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Michigan State University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

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Personal protective equipment for handling 1-(2-Chloro-4-fluorobenzyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Response Snapshot

Print this section and post it on the fume hood sash or safety station.

Event Immediate Action
Eye Contact IMMEDIATE FLUSH: Rinse cautiously with water for 15+ minutes .[1][2] Lift eyelids.[3][4] Remove contact lenses if present.[1][5][6][7] Seek urgent ophthalmological evaluation (Risk of alkaline corneal burn).[3]
Skin Contact STRIP & FLUSH: Remove contaminated clothing immediately.[1][3][5][6][7] Wash skin with soap and copious water.[8] Do not use solvents (ethanol/DMSO) as they may enhance absorption.
Inhalation EVACUATE: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). Alert EHS immediately.
Ingestion DO NOT INDUCE VOMITING. Rinse mouth with water.[1][4] Never give anything by mouth to an unconscious person. Call Poison Control.
Spill (Small) ISOLATE: Evacuate area. Don double nitrile gloves + Tyvek sleeves. Absorb with vermiculite or sand. Do not use paper towels (potential reaction heat).

Part 2: Risk Assessment & Compound Profile

Chemical Identity & Structural Alerts
  • Compound: 1-(2-Chloro-4-fluorobenzyl)azetidine

  • Chemical Class: N-Benzyl Azetidine (Cyclic amine)

  • Molecular Weight: ~199.65 g/mol

  • Physical State: Typically a viscous oil or low-melting solid (free base); Hydrochloride salts are white solids.

Hazard Inference (Precautionary Principle)

Specific SDS data for this exact catalog number is often limited. As a Senior Application Scientist, I apply the "Structural Alert" methodology to derive the safety profile:

  • Corrosivity (Skin/Eye - Category 1B): The azetidine nitrogen is a secondary amine derivative with significant basicity (

    
     approx 10-11). Upon contact with moisture in mucous membranes, it generates hydroxide ions, causing rapid saponification of lipids and severe tissue damage [1].
    
  • Genotoxicity (Suspected): Azetidines possess high ring strain (~26 kcal/mol). Unlike unstrained amines, they can undergo ring-opening reactions with biological nucleophiles (e.g., DNA bases), posing a potential alkylation risk [2].

  • Acute Toxicity: Halogenated benzyl groups (Cl, F) often enhance lipophilicity, facilitating blood-brain barrier penetration. Treat as Acute Tox.[7][9] Category 3 (Toxic if swallowed/dermal).

Part 3: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard "lab coat and glasses." This compound requires Barrier Protection due to its lipophilic and corrosive nature.

PPE Decision Logic

Use the following logic flow to determine the required protection level.

PPE_Logic Start Start: Operation Type Scale Scale of Handling Start->Scale Small < 100 mg (Analytical) Scale->Small Large > 100 mg or Synthesis Scale->Large Level1 LEVEL 1: Standard Nitrile Gloves (4 mil) Safety Glasses Lab Coat Small->Level1 State Physical State Large->State Solid Solid / Salt State->Solid Liquid Oil / Free Base State->Liquid Level2 LEVEL 2: Enhanced Double Nitrile (8 mil total) Chemical Goggles Tyvek Sleeves Solid->Level2 Level3 LEVEL 3: High Hazard Silver Shield/Laminate Gloves Face Shield + Goggles Respiratory Protection (P100) Liquid->Level3 Note: Liquids penetrate\nnitrile rubber faster Note: Liquids penetrate nitrile rubber faster Level3->Note: Liquids penetrate\nnitrile rubber faster

Figure 1: PPE Selection Logic based on operational scale and physical state.

Glove Compatibility
  • Recommended: Silver Shield / 4H Laminate (Breakthrough > 480 min).

  • Acceptable (Splash only): Double Nitrile (Outer glove > 5 mil).

  • Prohibited: Latex (Rapid permeation of halogenated amines).

Part 4: Operational Handling Protocol

Weighing & Transfer

Objective: Prevent inhalation of dust (salts) or aerosol (oils).

  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • Static Control: Use an anti-static gun if handling the solid HCl salt, as azetidine salts are prone to static charge and dispersion.

  • Technique:

    • Solids: Weigh into a tared vial. Do not use weighing paper (risk of spill during transfer). Cap immediately.

    • Oils (Free Base): Use a positive-displacement pipette or glass syringe. Never pour from the stock bottle.

Reaction Setup (Synthesis Context)

Context: Azetidines are valuable intermediates but sensitive.

  • Inert Atmosphere: The free base is sensitive to CO₂ (forms carbamates) and moisture. Handle under Nitrogen or Argon using Schlenk technique.

  • Temperature: Avoid heating above 100°C without solvent; azetidines can polymerize or ring-open violently [3].

  • Quenching: When working up reactions containing this intermediate, ensure the pH is neutralized slowly. Rapid pH changes can cause exotherms.

Part 5: Decontamination & Waste Management

Spill Cleanup Workflow

Follow this rigorous process to ensure no residue remains.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (15 ft radius) Spill->Isolate Absorb 2. Absorb (Vermiculite/Sand) Isolate->Absorb Collect 3. Collect (Non-sparking tools) Absorb->Collect Decon 4. Chemical Decon (10% Citric Acid) Collect->Decon Verify 5. pH Check (Surface must be neutral) Decon->Verify

Figure 2: Step-by-step spill remediation protocol.

Decontamination Solution
  • Why Citric Acid? The compound is basic. Using a weak acid (10% Citric Acid or Dilute Acetic Acid) converts the volatile/oily free base into a water-soluble, non-volatile salt, making cleanup safer and more effective [4].

  • Procedure:

    • Spray the contaminated surface with 10% Citric Acid.

    • Allow to sit for 5 minutes (reaction time).

    • Wipe with absorbent pads.

    • Final rinse with water.[1][5]

Disposal
  • Stream: Halogenated Organic Waste.[3]

  • Labeling: Must be clearly labeled "Toxic," "Corrosive," and "Halogenated."

  • Destruction: High-temperature incineration (>1100°C) with scrubber for HCl/HF gases.

Part 6: References

  • Sravanthi, T. V., & Manju, S. L. (2016). Azetidines: A source for the synthesis of various nitrogen heterocycles.[10] European Journal of Medicinal Chemistry. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.